2-(3-Methoxyphenyl)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-4-2-3-8(7-9)10-5-6-11-10/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWREHODVFMFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660758 | |
| Record name | 2-(3-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777887-12-4 | |
| Record name | 2-(3-Methoxyphenyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications
This guide provides a comprehensive technical overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. While not extensively cataloged, its structural motif, the 2-arylazetidine, is a privileged scaffold in medicinal chemistry. This document delineates its nomenclature, physicochemical properties, a robust synthetic pathway, and its potential applications, grounded in established scientific literature.
Compound Identification and Nomenclature
The compound in focus is systematically identified by the following nomenclature:
-
IUPAC Name: this compound
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases as of early 2026. This suggests it may be a novel compound or one that has not been widely registered, highlighting its potential for new intellectual property.
The structure consists of a four-membered saturated nitrogen-containing heterocycle, azetidine, substituted at the 2-position with a 3-methoxyphenyl group.
Physicochemical and Structural Characteristics
The azetidine ring confers unique properties upon a molecule. Its inherent ring strain (approximately 25.4 kcal/mol) and conformational rigidity provide distinct three-dimensional exit vectors compared to larger, more flexible saturated heterocycles.[1] These features are highly desirable in drug design for optimizing ligand-target interactions and improving pharmacokinetic profiles.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | Calculated |
| Molecular Weight | 163.22 g/mol | Calculated |
| XLogP3 | 1.5 | Predicted (PubChem) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area | 21.3 Ų | Predicted (PubChem) |
Note: Predicted values are based on computational models for structurally similar compounds, such as those found in PubChem, and should be confirmed experimentally.
The presence of the methoxy group on the phenyl ring can influence metabolic stability and receptor binding interactions through hydrogen bonding or steric effects.
Synthesis of this compound
The synthesis of 2-arylazetidines can be challenging due to the strained nature of the four-membered ring.[2] However, several reliable methods have been established. A general and convenient route proceeds via an imino-aldol reaction to form a β-amino ester, followed by reduction and subsequent cyclization.[3]
Rationale for Synthetic Strategy
This multi-step pathway is chosen for its reliability and use of readily available starting materials. The key steps are:
-
Imino-Aldol Condensation: This step efficiently creates the crucial C-C bond and sets up the 1,3-amino alcohol precursor. The use of a tosyl protecting group on the imine activates it for nucleophilic attack and serves as a stable protecting group throughout the initial steps.
-
Reduction: Lithium aluminium hydride (LAH) is a powerful reducing agent capable of simultaneously reducing the ester to a primary alcohol and potentially the tosyl group, although the latter often requires harsher conditions. This reduction is critical for forming the 1,3-amino alcohol needed for cyclization.
-
Intramolecular Cyclization: The final ring-closing step is an intramolecular nucleophilic substitution. The hydroxyl group is typically converted into a better leaving group (e.g., a mesylate or tosylate) to facilitate the ring closure by the nitrogen atom.
Detailed Experimental Protocol
Scheme 1: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (Imine)
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in toluene, add p-toluenesulfonamide (1.0 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until the theoretical amount of water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the pure imine.
Step 2: Synthesis of tert-butyl 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propanoate (β-Amino Ester)
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry THF at -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add tert-butyl acetate (1.0 eq) to the LDA solution and stir for 30 minutes to generate the lithium enolate.
-
Add a solution of the N-(3-methoxybenzylidene)-4-methylbenzenesulfonamide (1.0 eq) in dry THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[3]
Step 3: Synthesis of 3-((4-methylphenyl)sulfonamido)-3-(3-methoxyphenyl)propane-1-ol (1,3-Amino Alcohol)
-
Dissolve the β-amino ester (1.0 eq) in dry THF and cool to 0 °C.
-
Slowly add a solution of lithium aluminium hydride (LAH) (2.0-3.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the 1,3-amino alcohol.
Step 4: Synthesis of this compound
-
Dissolve the 1,3-amino alcohol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir at 0 °C for 1 hour. Wash the reaction mixture with water and brine, then dry over Na₂SO₄.
-
Remove the solvent and dissolve the crude mesylate in a suitable solvent like DMF. Add a base such as potassium carbonate (K₂CO₃) and heat the mixture to promote intramolecular cyclization to form the N-tosylated azetidine.
-
The tosyl protecting group can be removed under reducing conditions (e.g., sodium naphthalenide or Mg/MeOH) to yield the final product, this compound. Purify by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The azetidine scaffold is a key component in several FDA-approved drugs and numerous clinical candidates. Its incorporation can lead to improved metabolic stability, enhanced solubility, and better binding affinity.[1][4]
Established Pharmacological Relevance of 2-Arylazetidines
Derivatives of the 2-arylazetidine core have demonstrated a wide array of biological activities, making this compound a valuable starting point for library synthesis.[5]
-
Antimicrobial Agents: The azetidine nucleus is famously a part of β-lactam antibiotics. Non-lactam azetidines have also been investigated for antibacterial and antifungal properties.[6][7]
-
Anticancer Activity: The rigid azetidine scaffold can orient substituents in a precise manner to interact with biological targets like kinases or other enzymes implicated in cancer.[8][9]
-
Central Nervous System (CNS) Activity: The ability of the azetidine ring to act as a bioisostere for other cyclic amines has led to its use in developing agents targeting CNS receptors.[1]
Caption: Potential therapeutic applications of the 2-arylazetidine scaffold.
Rationale for Further Investigation
This compound is an attractive candidate for further derivatization in drug discovery campaigns. The secondary amine of the azetidine ring provides a convenient handle for introducing a variety of substituents to explore structure-activity relationships (SAR). The 3-methoxyphenyl group itself is a common feature in many bioactive molecules, often involved in key interactions with protein targets.
Safety and Handling
As specific toxicological data for this compound is not available, standard laboratory precautions for handling novel chemical entities should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The inherent properties of the 2-arylazetidine scaffold suggest that this compound and its derivatives hold significant potential for the development of novel therapeutics across various disease areas. This guide provides the foundational knowledge for researchers to synthesize, handle, and explore the promising applications of this intriguing molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of bioactive 2-azetidinones and their pharmacological activity. [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. iipseries.org [iipseries.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-(3-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its compact structure introduces significant angle strain (approximately 25.4 kcal/mol), which, while making it more reactive than its five-membered pyrrolidine counterpart, also renders it synthetically accessible and stable under many standard laboratory conditions.[1][2] This unique balance of stability and reactivity makes azetidines valuable synthetic intermediates.[2]
The incorporation of an azetidine moiety into a drug candidate can confer several advantageous properties:
-
Improved Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and its substitution pattern significantly influences basicity, solubility, and lipophilicity.[1]
-
Enhanced Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to larger, more flexible aliphatic amines.
-
Structural Rigidity and Novel Exit Vectors: The constrained conformation of the azetidine ring provides novel three-dimensional exit vectors for substituents, allowing for fine-tuning of ligand-receptor interactions.[1]
The subject of this guide, 2-(3-Methoxyphenyl)azetidine, combines the azetidine core with a methoxyphenyl group, a common feature in many biologically active compounds. The methoxy group can influence electronic properties and provide an additional hydrogen bond acceptor site, potentially modulating the molecule's interaction with biological targets.
Physicochemical Characteristics
While specific, experimentally determined data for this compound are not extensively reported, we can predict its core properties based on data from analogous compounds such as 2-phenylazetidine and general principles of physical organic chemistry.
Predicted Physical Properties
The following table summarizes the estimated physical properties of this compound. These values are derived from data for structurally similar compounds and computational predictions.
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₀H₁₃NO | - |
| Molecular Weight | 163.22 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Based on the appearance of similar 2-arylazetidines.[3] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be higher than 2-phenylazetidine due to the additional methoxy group. |
| Melting Point | Not available | Likely a low melting solid or an oil at room temperature. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol, DMSO). Limited solubility in water. | The hydrophobic phenyl ring and the polar azetidine and methoxy groups suggest this solubility profile. |
| pKa (of the conjugate acid) | ~8.5 - 9.5 | The azetidine nitrogen is basic. The exact pKa will be influenced by the electron-withdrawing effect of the phenyl ring. |
Spectral Data (Predicted)
The following are predicted spectral characteristics for this compound, which are crucial for its identification and characterization.
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¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.30 (m, 1H, Ar-H)
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δ 6.80-6.95 (m, 3H, Ar-H)
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δ 4.50-4.60 (m, 1H, CH-Ar)
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δ 3.82 (s, 3H, OCH₃)
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δ 3.40-3.60 (m, 2H, CH₂)
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δ 2.40-2.60 (m, 2H, CH₂)
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δ 2.00-2.20 (br s, 1H, NH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160.0 (Ar-C-O)
-
δ 145.0 (Ar-C)
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δ 129.5 (Ar-CH)
-
δ 118.0 (Ar-CH)
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δ 112.0 (Ar-CH)
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δ 111.0 (Ar-CH)
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δ 65.0 (CH-Ar)
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δ 55.2 (OCH₃)
-
δ 50.0 (CH₂)
-
δ 30.0 (CH₂)
-
-
Mass Spectrometry (ESI+):
-
m/z: 164.1070 [M+H]⁺, calculated for C₁₀H₁₄NO⁺
-
Synthesis and Characterization: A Practical Approach
The synthesis of 2-arylazetidines can be achieved through various methods, with intramolecular cyclization of γ-amino alcohols or γ-haloamines being a common and effective strategy.[4][5] The following section outlines a plausible and detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[6][7]
Synthetic Pathway
A viable synthetic route to this compound involves the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol. This precursor can be synthesized from a commercially available starting material like 3-methoxyacetophenone.
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 1-(3-Methoxyphenyl)ethanone oxime
-
To a solution of 3-methoxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the oxime.
Step 2: Reduction of the Oxime to 1-(3-Methoxyphenyl)ethanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the oxime (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by distillation or column chromatography.
Step 3: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanol
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and dissolve the crude chloroacetamide in methanol.
-
Cool to 0 °C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract with DCM. The combined organic layers are dried and concentrated to yield the amino alcohol.
Step 4: Intramolecular Cyclization to this compound
-
Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour.
-
Add a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the solids and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Workflow
A systematic workflow is essential for the unambiguous identification and purity assessment of the synthesized compound.
Caption: A typical workflow for the characterization of synthesized this compound.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by two features: the nucleophilic nitrogen of the azetidine ring and the potential for ring-opening reactions due to ring strain.
N-Functionalization
The secondary amine of the azetidine ring is nucleophilic and can readily undergo a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
These reactions are fundamental for incorporating the this compound scaffold into larger, more complex molecules in the course of a drug discovery program.
Ring-Opening Reactions
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under acidic conditions. This reactivity can be exploited for the synthesis of 1,3-difunctionalized acyclic compounds.
Conclusion
This compound represents a valuable, yet underexplored, building block for medicinal chemistry. Its unique combination of a strained heterocyclic ring and a methoxy-substituted aromatic moiety provides a rich scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an outline of its chemical reactivity. While further experimental validation of the predicted data is warranted, this document serves as a foundational resource to stimulate and guide future research and development efforts involving this promising molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CAS 22610-18-0: 2-phenylazetidine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Spectroscopic and Structural Elucidation of 2-(3-Methoxyphenyl)azetidine
Abstract: This document provides an in-depth technical guide on the synthesis and comprehensive spectroscopic characterization of the novel heterocyclic compound, 2-(3-Methoxyphenyl)azetidine. The azetidine ring is a crucial pharmacophore in modern drug discovery, and understanding the precise structural features of its derivatives is paramount for developing structure-activity relationships (SAR).[1] This guide details a robust synthetic protocol and offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers in medicinal chemistry, organic synthesis, and analytical sciences.
Introduction: The Azetidine Scaffold in Medicinal Chemistry
Saturated four-membered azaheterocycles, particularly azetidines, are increasingly recognized as valuable building blocks in the design of therapeutic agents.[2] Their rigid, three-dimensional structure allows them to act as unique bioisosteres for other common chemical groups, often leading to improved metabolic stability, solubility, and target-binding affinity. The synthesis and characterization of novel azetidine derivatives are therefore of significant interest. This guide focuses on this compound, a compound featuring the key azetidine ring linked to a methoxy-substituted aromatic moiety, a common feature in biologically active molecules.
Synthetic Strategy and Experimental Protocol
The synthesis of substituted azetidines can be approached through various cyclization strategies.[2][3] For the title compound, a robust and efficient method involves the intramolecular cyclization of a suitable amino alcohol precursor. The causality behind this choice lies in the accessibility of starting materials and the stereochemical control that can often be exerted during the synthesis.
Proposed Synthetic Workflow
The proposed synthesis follows a multi-step sequence, beginning with commercially available starting materials. The workflow is designed to be logical and scalable.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of the Amino Alcohol Intermediate
-
To a solution of 3-methoxybenzaldehyde in methanol, add an equimolar amount of a suitable protected 3-amino-1-propanol derivative.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product via flash column chromatography to yield the N-substituted-3-amino-1-propanol.
Step 2: Intramolecular Cyclization
-
Dissolve the purified amino alcohol from Step 1 in dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride to activate the terminal hydroxyl group.
-
Stir the reaction at 0 °C for 1 hour.
-
Warm the reaction to room temperature and add a strong base (e.g., sodium hydride) to induce intramolecular cyclization.
-
Monitor the reaction by TLC until completion.
-
Upon completion, carefully quench the reaction with saturated ammonium chloride solution.
-
Extract the final product, this compound, with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography.
Spectroscopic Characterization and Data Interpretation
Structural confirmation of the synthesized this compound is achieved through a combination of NMR, IR, and MS techniques. The following sections detail the expected data and provide an expert interpretation based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.
Caption: Standard workflow for structural elucidation using NMR spectroscopy.
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For this compound, the spectrum can be divided into three distinct regions: the azetidine ring protons, the aromatic protons, and the methoxy protons.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.25 | t | 1H | Ar-H5 | Triplet due to coupling with two adjacent aromatic protons. |
| ~ 6.80 - 6.90 | m | 3H | Ar-H2, Ar-H4, Ar-H6 | Complex multiplet for the remaining aromatic protons. |
| ~ 4.40 | t | 1H | Azetidine C2-H | Benzylic proton, shifted downfield by the adjacent nitrogen and aromatic ring. |
| ~ 3.85 | s | 3H | -OCH₃ | Singlet, characteristic chemical shift for a methoxy group on an aromatic ring.[1] |
| ~ 3.60 | m | 2H | Azetidine C4-H₂ | Methylene protons adjacent to the nitrogen atom. |
| ~ 2.40 | m | 2H | Azetidine C3-H₂ | Methylene protons at the C3 position, typically the most upfield of the ring protons. |
| ~ 2.10 | br s | 1H | N-H | Broad singlet for the amine proton; chemical shift can be variable and may exchange with D₂O. |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of the methoxy group and the distinct carbons of the azetidine and aromatic rings are key diagnostic features.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160.0 | Ar C-O | Quaternary carbon attached to the electronegative oxygen, significantly deshielded. |
| ~ 142.0 | Ar C-Azetidine | Quaternary aromatic carbon attached to the azetidine ring. |
| ~ 129.5 | Ar CH | Aromatic methine carbon. |
| ~ 119.0 | Ar CH | Aromatic methine carbon. |
| ~ 113.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group, shielded by its electron-donating effect. |
| ~ 112.0 | Ar CH | Aromatic methine carbon ortho/para to the methoxy group. |
| ~ 65.0 | Azetidine C2 | Carbon attached to both the nitrogen and the aromatic ring, downfield. |
| ~ 55.2 | -OCH₃ | Typical chemical shift for an aromatic methoxy carbon.[4] |
| ~ 50.0 | Azetidine C4 | Carbon adjacent to the nitrogen atom. |
| ~ 25.0 | Azetidine C3 | Aliphatic carbon at the C3 position of the azetidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3350 - 3300 | N-H Stretch | Secondary Amine (NH) | Medium |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Strong |
| 1600, 1480 | C=C Stretch | Aromatic Ring | Medium |
| 1250 | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) | Strong |
| 1150 | C-N Stretch | Amine | Medium |
| 1040 | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) | Strong |
The presence of a sharp band around 3330 cm⁻¹ is indicative of the N-H stretch of the azetidine ring. Strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are highly characteristic of the aryl ether linkage.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (Molecular Formula: C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol .
-
Expected Molecular Ion (M⁺): m/z = 163 (as [M]⁺) or 164 (as [M+H]⁺ in ESI+).
-
Key Fragmentation Pattern: A primary and highly diagnostic fragmentation pathway would be the benzylic cleavage, resulting in the loss of the azetidine ring to form a stable tropylium-like ion or a benzylic cation corresponding to the 3-methoxybenzyl fragment. Another likely fragmentation is the loss of a methyl group from the methoxy moiety.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and spectroscopic elucidation of this compound. The detailed protocols and predicted spectral data serve as a vital resource for scientists engaged in the synthesis of novel heterocyclic compounds. The convergence of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the unambiguous confirmation of the molecular structure, upholding the principles of scientific integrity and trustworthiness required in drug development and chemical research.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-Depth Technical Guide to the Stability and Reactivity Profile of 2-(3-Methoxyphenyl)azetidine
Abstract
Azetidines are a critical class of four-membered nitrogen-containing heterocycles, prized in medicinal chemistry for their role as rigid scaffolds that can enhance ligand efficiency and introduce valuable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of the stability and reactivity of a specific, yet representative, member of this class: 2-(3-Methoxyphenyl)azetidine. We will dissect the core chemical principles governing its behavior, from the inherent ring strain of the azetidine core to the nuanced electronic influence of the 3-methoxyphenyl substituent. This document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals, aiming to facilitate the informed use of this versatile building block in complex molecular design and synthesis.
Introduction: The Strategic Value of 2-Aryl Azetidines
The azetidine ring, a saturated four-membered azaheterocycle, occupies a unique chemical space. Its significant ring strain (approximately 25.4 kcal/mol) renders it more reactive than its five-membered pyrrolidine counterpart, yet it is considerably more stable and easier to handle than the highly strained three-membered aziridine ring.[3][4] This balance of stability and latent reactivity makes azetidines powerful tools in drug discovery, enabling the creation of novel three-dimensional structures.
The 2-aryl azetidine motif, in particular, is a privileged scaffold. It introduces a defined stereochemical vector and allows for interaction with aromatic-binding pockets in biological targets. The specific nature of the aryl substituent is a key determinant of the molecule's overall electronic properties and, consequently, its stability and reactivity. This guide focuses on the 3-methoxyphenyl variant to provide a detailed, mechanistically grounded understanding of its chemical profile.
Molecular Structure and Physicochemical Characteristics
The structure of this compound is defined by two key components: the strained azetidine ring and the electronically influential 3-methoxyphenyl group.
-
The Azetidine Core: A four-membered ring containing one nitrogen atom. Its non-planar, puckered conformation is a direct consequence of angle strain. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.
-
The 3-Methoxyphenyl Substituent: The methoxy group at the meta position of the phenyl ring exerts a significant influence on the molecule's electronic properties. Unlike an ortho- or para-methoxy group, which is strongly electron-donating through resonance, a meta-methoxy group is primarily classified as electron-withdrawing due to its inductive effect.[5] This electronic pull can subtly modulate the basicity of the azetidine nitrogen.
A summary of the predicted physicochemical properties for this compound is presented below.
| Property | Predicted Value | Significance |
| Molecular Weight | 163.21 g/mol | Low molecular weight contributes favorably to ligand efficiency. |
| XLogP3 | 1.4 | Indicates moderate lipophilicity, often desirable for drug candidates. |
| pKa (Conjugate Acid) | ~4.0 - 5.0 | The basicity of the azetidine nitrogen is a critical determinant of stability, particularly in acidic media.[1] This value is lower than an unsubstituted azetidine due to the electron-withdrawing nature of the aryl group. |
| Hydrogen Bond Donor | 1 | The N-H group can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | 2 | The nitrogen atom and the methoxy oxygen can act as hydrogen bond acceptors. |
The Nexus of Reactivity: Ring Strain and the Azetidinium Ion
The chemical behavior of this compound is dominated by the interplay between its inherent ring strain and the reactivity of its nitrogen atom.
The Driving Force: Inherent Ring Strain
The azetidine ring's strain energy of ~25.4 kcal/mol is the primary thermodynamic driving force for its characteristic ring-opening reactions.[3][6] Any reaction that cleaves a C-N or C-C bond of the ring is energetically favorable as it relieves this strain. This makes the azetidine ring a "molecular spring," ready to release energy under appropriate chemical triggers.
The Gateway to Reactivity: The Azetidinium Ion
Under acidic conditions, the lone pair of the azetidine nitrogen is readily protonated, forming a positively charged azetidinium ion . This transformation is the single most important activation step in the degradation and reactivity of azetidines.[7][8] The protonation dramatically increases the ring's electrophilicity, making the ring carbons highly susceptible to nucleophilic attack. The pKa of the azetidine nitrogen is therefore a crucial parameter; a lower pKa means that a greater proportion of the molecule will exist in the highly reactive azetidinium form at a given acidic pH.[1]
The general pathway for acid-catalyzed activation and subsequent ring-opening is depicted below.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methoxy group - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(3-Methoxyphenyl)azetidine: Synthesis, Characterization, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details the fundamental molecular and physicochemical properties of the compound, including its molecular formula and weight. A significant focus is placed on a robust, adaptable synthetic protocol for its preparation, grounded in established methodologies for 2-aryl-azetidine synthesis. Furthermore, this document outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS) based on analogous structures, providing a valuable reference for researchers. The guide culminates in a discussion of the potential applications of this compound within drug development, contextualized by the known pharmacological relevance of the azetidine scaffold and methoxyphenyl moieties.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in contemporary medicinal chemistry.[1][2] Their inherent ring strain and conformational rigidity offer distinct advantages in the design of novel therapeutics. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The incorporation of an aryl group at the 2-position of the azetidine ring introduces a key pharmacophoric element, with 2-arylazetidines demonstrating a wide range of biological activities.[3] This guide focuses on a specific, yet representative, member of this class: this compound.
Core Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are calculated based on the chemical structure.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [4][5] |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=CC(=C1)C2CCNC2 |
| LogP (Predicted) | 1.5 - 2.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Synthesis of this compound: A Detailed Protocol
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of N-(3-methoxybenzylidene)aniline (Imine Formation)
-
To a solution of 3-methoxybenzaldehyde (1.0 eq) in an appropriate solvent such as toluene or ethanol, add aniline (1.0 eq).
-
A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Step 2: Synthesis of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (β-Lactam Formation)
-
Dissolve the crude N-(3-methoxybenzylidene)aniline (1.0 eq) and triethylamine (1.5 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same dry solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Step 3: Synthesis of 1-phenyl-2-(3-methoxyphenyl)azetidine
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-phenyl-2-(3-methoxyphenyl)azetidine.
Step 4: Deprotection to Yield this compound (Optional)
-
The N-phenyl group can be removed via hydrogenolysis. Dissolve the N-phenylazetidine derivative in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for this compound based on the analysis of structurally related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.3 ppm.
-
Azetidine CH (at C2): A triplet or doublet of doublets around δ 4.0-4.5 ppm.
-
Azetidine CH₂ (at C3 and C4): Multiplets in the range of δ 2.0-3.5 ppm.
-
Methoxy Protons (OCH₃): A singlet around δ 3.8 ppm.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be downfield (around δ 159 ppm).
-
Azetidine CH (at C2): A signal around δ 60-70 ppm.
-
Azetidine CH₂ (at C3 and C4): Signals in the range of δ 25-45 ppm.
-
Methoxy Carbon (OCH₃): A signal around δ 55 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.[6][7]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption around 1250 cm⁻¹.
-
C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 163.
-
Fragmentation Pattern: Expect fragmentation of the azetidine ring and loss of the methoxy group or the entire methoxyphenyl substituent. The fragmentation of aryl-substituted azetidin-2-ones often involves cleavage to yield ketene and anil fragments, and similar pathways can be anticipated for the reduced azetidine.[8]
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a promising starting point for the development of novel therapeutic agents for several reasons:
-
The Azetidine Core: As previously mentioned, the azetidine ring acts as a rigid scaffold that can improve metabolic stability and provide unique vectors for substituent placement compared to larger, more flexible rings.[1] This can lead to improved potency and selectivity of drug candidates.[3]
-
The Methoxyphenyl Moiety: The methoxy group is a common feature in many approved drugs and natural products.[9] It can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also engage in specific hydrogen bond interactions with biological targets. The meta-substitution pattern of the methoxy group on the phenyl ring provides a distinct electronic and steric profile compared to ortho- or para-isomers, which can be exploited in structure-activity relationship (SAR) studies.
-
Potential Therapeutic Areas: The broader class of azetidine derivatives has shown promise in a multitude of therapeutic areas, including as antibacterial, anticancer, and central nervous system (CNS) active agents.[1] The combination of the azetidine ring with the methoxyphenyl group in this compound makes it an attractive scaffold for library synthesis and screening in various disease models.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide provides a foundational understanding of its core properties, a detailed and adaptable synthetic protocol, and predicted spectroscopic data to aid in its synthesis and characterization. The inherent properties of the azetidine scaffold, combined with the electronic and steric influence of the 3-methoxyphenyl substituent, position this compound as a promising building block for the development of next-generation therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. C10H13NO - Wikipedia [en.wikipedia.org]
- 5. Methcathinone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 8. Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(3-Methoxyphenyl)azetidine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical property that profoundly influences the developability of a drug candidate. This technical guide provides a comprehensive analysis of the solubility of 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this document outlines its predicted solubility profile based on first principles, structural analogy, and an understanding of solute-solvent interactions. Furthermore, it details a robust, step-by-step experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended to equip researchers with the theoretical foundation and practical methodology to effectively characterize the solubility of this compound and similar novel chemical entities.
Introduction: The Central Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, the intrinsic solubility of a compound is a cornerstone property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and erratic in vivo performance. Conversely, understanding a compound's solubility in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro biological screening.
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention as valuable scaffolds in medicinal chemistry.[1] Their unique structural and conformational properties can impart favorable pharmacokinetic characteristics, including enhanced metabolic stability and improved solubility when compared to larger saturated amines.[1] The incorporation of a 2-(3-Methoxyphenyl) substituent introduces both polar and non-polar characteristics, creating a nuanced solubility profile that warrants careful investigation. This guide will delve into the factors governing the solubility of this specific molecule and provide a framework for its empirical determination.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its structural features and how they are likely to interact with different types of solvents.
Molecular Structure and Physicochemical Properties
This compound possesses a unique combination of functional groups that influence its polarity and hydrogen bonding capacity:
-
Azetidine Ring: This strained, four-membered nitrogen-containing ring is a key feature. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H group is a hydrogen bond donor. This imparts a degree of polarity to the molecule and suggests potential solubility in polar solvents.[1] The basicity of the azetidine nitrogen will also influence its solubility in acidic aqueous media.[2]
-
Methoxyphenyl Group: The phenyl ring is inherently non-polar and lipophilic, favoring interactions with non-polar solvents. The methoxy (-OCH3) group, however, introduces a polar ether linkage and can act as a hydrogen bond acceptor. The methoxy group can influence the electronic properties and binding interactions of a molecule, and its impact on solubility can be complex, sometimes increasing lipophilicity while also allowing for specific polar interactions.[3][4]
Based on this structure, this compound can be classified as a moderately polar molecule with both hydrogen bond donor and acceptor capabilities.
Predicted Solubility Profile
Considering the interplay of the polar azetidine ring and the more non-polar methoxyphenyl group, a nuanced solubility profile is anticipated:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents due to their ability to interact with the aromatic ring and the polar functionalities.
-
Moderate Solubility: Predicted in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can engage in hydrogen bonding with the azetidine moiety, the non-polar character of the methoxyphenyl group may limit very high solubility. Acetone, a polar aprotic solvent, is also expected to show moderate solvating power.
-
Low to Insoluble: Anticipated in non-polar aliphatic solvents such as hexane and heptane. The intermolecular forces in these solvents (van der Waals forces) would be insufficient to overcome the lattice energy of the solid compound and the polar interactions within the this compound molecule.
-
Aqueous Solubility: The aqueous solubility is expected to be low due to the presence of the hydrophobic phenyl ring. However, the polar azetidine and methoxy groups will contribute to some degree of water solubility. The pH of the aqueous medium will significantly impact solubility; in acidic conditions, protonation of the basic azetidine nitrogen will form a more soluble salt.[5]
Experimental Determination of Solubility
While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[6][7]
Materials and Equipment
-
This compound (solid, of known purity)
-
A range of analytical grade solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Chloroform, Tetrahydrofuran, Toluene, Hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique (e.g., NMR, LC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for the generation of a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.
-
Solvent Addition: Accurately add a known volume of each test solvent to the respective vials.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For finer separation, centrifuge the vials at a moderate speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. Adsorption of the compound to the filter should be assessed and minimized.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.
-
Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Hypothetical Quantitative Solubility Data
The following table presents a hypothetical but scientifically reasoned set of solubility data for this compound in common laboratory solvents at 25 °C.
| Solvent Category | Solvent | Dielectric Constant[8] | Relative Polarity[9][10] | Predicted Solubility Category | Hypothetical Solubility (mg/mL) |
| Polar Protic | Water | 80.1 | 1.000 | Low | < 0.1 |
| Methanol | 32.7 | 0.762 | Moderate | 15 - 30 | |
| Ethanol | 24.5 | 0.654 | Moderate | 10 - 25 | |
| Isopropanol | 19.9 | 0.546 | Moderate | 5 - 15 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.444 | High | > 100 |
| Dimethylformamide (DMF) | 36.7 | 0.386 | High | > 100 | |
| Acetonitrile | 37.5 | 0.460 | Moderate | 20 - 40 | |
| Acetone | 20.7 | 0.355 | Moderate | 30 - 50 | |
| Tetrahydrofuran (THF) | 7.5 | 0.207 | Moderate to High | 50 - 100 | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | 0.309 | High | > 100 |
| Chloroform | 4.8 | - | High | > 100 | |
| Toluene | 2.4 | 0.099 | Low to Moderate | 1 - 10 | |
| Hexane | 1.9 | 0.009 | Insoluble | < 0.01 |
Interpretation of Solubility Trends
The expected solubility trends can be explained by the predominant intermolecular forces between this compound and the various solvents.
Caption: Molecular interactions influencing solubility.
-
In Polar Protic Solvents: The primary interaction is hydrogen bonding between the solvent's hydroxyl group and the azetidine's nitrogen and N-H group. The solubility is moderated by the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the non-polar methoxyphenyl group.
-
In Polar Aprotic Solvents: Strong dipole-dipole interactions between the solvent and the polar functionalities of this compound are the main driving force for dissolution. The lack of a strong hydrogen-bonding network in the solvent allows for easier accommodation of the solute molecule.
-
In Non-Polar Solvents: The weak van der Waals forces in non-polar solvents are generally insufficient to overcome the cohesive forces of the solid solute, which are governed by its own polar interactions and crystal lattice energy. The aromatic nature of toluene allows for some π-π stacking interactions with the phenyl ring, leading to slightly higher solubility compared to aliphatic hydrocarbons like hexane.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Arylazetidines
Introduction: The Significance of 2-Arylazetidines in Modern Drug Discovery
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational properties and ability to introduce three-dimensional character into otherwise planar molecules make it a valuable building block for the development of novel therapeutics. Among substituted azetidines, the 2-arylazetidine core is of particular interest, appearing in a range of biologically active compounds and serving as a key intermediate in the synthesis of more complex molecular architectures. The development of robust and efficient synthetic methods to access this important structural motif is therefore of paramount importance to researchers in drug development and organic synthesis.
This application note provides a detailed overview and experimental protocol for the palladium-catalyzed synthesis of 2-arylazetidines from readily available 3-iodoazetidines and arylboronic acids. This innovative method proceeds via a fascinating migration/coupling cascade, offering a unique and powerful tool for the construction of these valuable compounds.[1][2]
Mechanistic Insights: A Palladium-Catalyzed Migration/Coupling Cascade
The palladium-catalyzed synthesis of 2-arylazetidines from 3-iodoazetidines is a sophisticated transformation that proceeds through a proposed multi-step catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is believed to initiate with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the 3-iodoazetidine. Subsequent β-hydride elimination from the resulting palladium(II) intermediate is a key step, leading to the formation of a transient 1,2-dihydroazete. This strained intermediate can then undergo hydropalladation, followed by transmetalation with the arylboronic acid and reductive elimination to yield the final 2-arylazetidine product and regenerate the active palladium(0) catalyst.[1][2]
A plausible catalytic cycle for this transformation is depicted below:
Figure 1: Proposed catalytic cycle for the synthesis of 2-arylazetidines.
Experimental Workflow: From Starting Materials to Purified Product
The successful execution of this palladium-catalyzed synthesis requires careful attention to detail, particularly with regards to the exclusion of air and moisture. The general workflow involves the preparation of the starting materials, assembly of the reaction under an inert atmosphere, execution of the catalytic reaction, and subsequent purification of the desired 2-arylazetidine product.
Figure 2: General experimental workflow for 2-arylazetidine synthesis.
Detailed Experimental Protocol
This protocol is adapted from the supporting information of the seminal publication by Yang et al. in Organic Letters.[1][2] Researchers should always first consult the original literature and perform appropriate risk assessments before commencing any chemical synthesis.
Materials and Reagents:
-
N-Boc-3-iodoazetidine (or other appropriately protected 3-iodoazetidine)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
[1,1′-biphenyl]-2-yldicyclohexylphosphane (also known as 2-dicyclohexylphosphino-2'- (N,N-dimethylamino)biphenyl or DavePhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add N-Boc-3-iodoazetidine (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), palladium(II) acetate (5 mol%), and [1,1′-biphenyl]-2-yldicyclohexylphosphane (10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add potassium phosphate (2.0 equiv.), anhydrous toluene, and degassed water. The typical solvent ratio is toluene:water 10:1.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the specified reaction time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylazetidine.
Substrate Scope and Performance
The palladium-catalyzed migration/coupling of 3-iodoazetidines with arylboronic acids demonstrates good functional group tolerance and provides access to a variety of 2-arylazetidines in moderate to good yields. The following table summarizes the performance of this methodology with a range of substrates as reported in the literature.[1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-2-phenylazetidine | 75 |
| 2 | 4-Methylphenylboronic acid | N-Boc-2-(p-tolyl)azetidine | 82 |
| 3 | 4-Methoxyphenylboronic acid | N-Boc-2-(4-methoxyphenyl)azetidine | 85 |
| 4 | 4-Fluorophenylboronic acid | N-Boc-2-(4-fluorophenyl)azetidine | 71 |
| 5 | 4-Chlorophenylboronic acid | N-Boc-2-(4-chlorophenyl)azetidine | 68 |
| 6 | 3-Methoxyphenylboronic acid | N-Boc-2-(3-methoxyphenyl)azetidine | 78 |
| 7 | 2-Methylphenylboronic acid | N-Boc-2-(o-tolyl)azetidine | 65 |
| 8 | Naphthalen-2-ylboronic acid | N-Boc-2-(naphthalen-2-yl)azetidine | 73 |
Conclusion and Future Outlook
The palladium-catalyzed synthesis of 2-arylazetidines via a migration/coupling cascade of 3-iodoazetidines represents a significant advancement in the field of heterocyclic chemistry. This method provides a reliable and versatile route to a class of compounds with high potential in drug discovery and development. The mechanistic novelty of this transformation opens avenues for further exploration, including the development of enantioselective variants and the expansion of the substrate scope to include a wider range of heterocyclic and functionalized coupling partners. As our understanding of high-oxidation-state palladium catalysis grows, we can anticipate the emergence of even more sophisticated and efficient methods for the synthesis of complex, three-dimensional molecules.[3]
References
Application Notes and Protocols for the N-Protection of 2-(3-Methoxyphenyl)azetidine
Introduction: The Strategic Importance of N-Protected Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to act as a bioisosteric replacement for other functionalities have led to its incorporation into numerous clinically successful drugs.[1][2][3] The 2-(3-methoxyphenyl)azetidine moiety, in particular, presents a valuable building block for the synthesis of novel therapeutics targeting a range of biological targets. The methoxyphenyl group can engage in crucial interactions within protein binding pockets, while the azetidine core provides a rigid framework for orienting pharmacophoric elements.
To effectively utilize this compound in multi-step synthetic campaigns, strategic protection of the secondary amine is paramount. The choice of the nitrogen protecting group is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. An ideal protecting group should be introduced in high yield under mild conditions, remain stable throughout various downstream transformations, and be selectively removed without affecting other sensitive functional groups.
This comprehensive guide provides detailed, field-proven protocols for the N-protection of this compound with three of the most widely employed protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The causality behind experimental choices, potential challenges, and optimization strategies are discussed to equip researchers, scientists, and drug development professionals with the knowledge to confidently execute these critical transformations.
Understanding the Substrate: this compound
The reactivity of the azetidine nitrogen in this compound is influenced by both steric and electronic factors. The presence of the 2-aryl substituent introduces steric hindrance around the nitrogen atom, which may necessitate slightly more forcing reaction conditions compared to unsubstituted azetidine. Electronically, the nitrogen lone pair is available for nucleophilic attack on the protecting group reagent. The protocols outlined below have been designed to effectively address these characteristics.
Protocol I: N-Boc Protection
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[4][5][6] The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc anhydride).[4][7]
Causality of Experimental Choices
The selection of di-tert-butyl dicarbonate as the protecting group source is based on its high reactivity and the clean byproducts of the reaction (tert-butanol and carbon dioxide).[5] A base is required to neutralize the acidic byproduct formed during the reaction. Sodium bicarbonate is a mild and effective choice for this purpose. Dichloromethane (DCM) is an excellent solvent for this reaction due to its ability to dissolve both the substrate and the reagent, and its relatively low boiling point facilitates product isolation.
Experimental Workflow: N-Boc Protection
Caption: Workflow for N-Boc protection of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add sodium bicarbonate (2.0 eq).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-(3-methoxyphenyl)azetidine.
Protocol II: N-Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines.[8][9] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, a mild and selective deprotection method.[8][10] The most common reagent for introducing the Cbz group is benzyl chloroformate.[8][11][12]
Causality of Experimental Choices
Benzyl chloroformate is a highly reactive reagent for the Cbz protection of amines.[10][11] The reaction generates hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the starting material and drive the reaction to completion.[10] A biphasic system with an aqueous solution of a mild inorganic base like sodium bicarbonate is often employed, a method known as the Schotten-Baumann condition.[10][13] Tetrahydrofuran (THF) is used as a co-solvent to ensure miscibility of the organic substrate with the aqueous base.
Experimental Workflow: N-Cbz Protection
Caption: Workflow for N-Cbz protection of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.2 M). Add sodium bicarbonate (2.0 eq) to the solution and cool to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.2 eq) dropwise to the vigorously stirred mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Aqueous Workup: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield N-Cbz-2-(3-methoxyphenyl)azetidine.[10]
Protocol III: N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[13][14] This orthogonality is highly advantageous in complex synthetic sequences.[13] The Fmoc group is typically introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][15]
Causality of Experimental Choices
Fmoc-Cl is a reactive agent for the introduction of the Fmoc group.[13] Similar to the Cbz protection, a base is required to neutralize the HCl generated during the reaction. Anhydrous conditions using a non-nucleophilic organic base like pyridine in a non-protic solvent such as dichloromethane are often preferred to avoid hydrolysis of the Fmoc-Cl.[13]
Experimental Workflow: N-Fmoc Protection
Caption: Workflow for N-Fmoc protection of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon). Add pyridine (1.5 eq) and cool the solution to 0 °C.
-
Reagent Addition: Add a solution of Fmoc-Cl (1.1 eq) in anhydrous DCM dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Aqueous Workup: Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-Fmoc-2-(3-methoxyphenyl)azetidine.
Data Summary and Comparison
| Protecting Group | Reagent | Base | Solvent | Typical Yield | Key Advantages | Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate | NaHCO₃ | DCM | >90% | Stable to base and nucleophiles | Acidic (e.g., TFA, HCl)[4] |
| Cbz | Benzyl Chloroformate | NaHCO₃ | THF/H₂O | >85% | Stable to acid and base | Catalytic Hydrogenolysis[8] |
| Fmoc | Fmoc-Cl | Pyridine | DCM | >90% | Stable to acid, base-labile | Basic (e.g., Piperidine in DMF)[13][14] |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, ensure all reagents are pure and dry, especially for the Fmoc protection which is moisture-sensitive.[13] For sterically hindered substrates, slightly elevated temperatures or a longer reaction time may be necessary.
-
Incomplete Reactions: If the reaction does not go to completion, a slight excess of the protecting group reagent (e.g., 1.3-1.5 eq) can be added.
-
Side Reactions: In the case of the Cbz and Fmoc protections, the formation of the corresponding carbonate from hydrolysis of the chloroformate can be a side reaction. Using anhydrous conditions and adding the reagent slowly at low temperatures can minimize this.
Conclusion
The successful N-protection of this compound is a critical first step in its utilization as a valuable building block in drug discovery programs. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the planned synthetic route and the compatibility of their respective deprotection conditions with other functional groups in the molecule. The detailed protocols provided herein offer reliable and reproducible methods for achieving high yields of the desired N-protected products, empowering researchers to advance their synthetic endeavors with confidence.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Benzyl Chloroformate [commonorganicchemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-(3-Methoxyphenyl)azetidine in Medicinal Chemistry
Introduction: The Azetidine Scaffold as a Privileged Motif in CNS Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a significant structural motif in modern medicinal chemistry.[1][2] Their inherent ring strain and constrained geometry impart a unique three-dimensionality that provides distinct exit vectors for substitution compared to more common five- and six-membered rings.[1] This structural rigidity can lead to improved metabolic stability, enhanced solubility, and the ability to finely tune ligand-target interactions.[1] Within the central nervous system (CNS) drug discovery landscape, the azetidine scaffold is particularly valued for its ability to mimic the phenethylamine pharmacophore present in many neurotransmitters and CNS-active drugs.[3] The incorporation of an azetidine ring can favorably modulate key physicochemical properties, such as pKa and lipophilicity, which are critical for blood-brain barrier penetration.[4]
This guide focuses on the medicinal chemistry applications of a specific, yet underexplored, derivative: 2-(3-Methoxyphenyl)azetidine . While direct literature on this precise molecule is limited, by analyzing structure-activity relationships (SAR) of closely related 2-arylazetidines and the known pharmacological profiles of molecules containing the 3-methoxyphenyl moiety, we can delineate its potential as a valuable building block for novel CNS-active agents.
Hypothesized Therapeutic Potential and Rationale
The this compound scaffold integrates two key pharmacophoric elements: the 2-arylazetidine core and the 3-methoxyphenyl group. This combination suggests a strong potential for interaction with monoamine transporters and receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.
The Role of the 2-Arylazetidine Core
The 2-aryl substitution pattern on the azetidine ring is less common than the 3-substituted analogs but holds significant therapeutic promise. The direct connection of the aromatic ring to the carbon adjacent to the nitrogen atom creates a compact and rigid structure that can effectively probe binding pockets of CNS targets.
Significance of the 3-Methoxy Phenyl Group
The methoxy group at the meta-position of the phenyl ring is a common feature in a number of CNS-active drugs. This substitution can influence the molecule's electronic properties and its ability to form hydrogen bonds, which in turn can affect target binding affinity and selectivity. For instance, many compounds with a 3-methoxyphenyl group exhibit activity at serotonin and dopamine receptors, as well as monoamine transporters.
Based on these structural features, this compound and its derivatives are hypothesized to be valuable scaffolds for the development of novel:
-
Antidepressants and Anxiolytics: By targeting serotonin and norepinephrine transporters.
-
Atypical Antipsychotics: Through modulation of dopamine and serotonin receptors.[5]
-
Neuroprotective Agents: By potentially inhibiting monoamine oxidase (MAO) enzymes or exhibiting antioxidant properties.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its derivatives. These are generalized methods adapted from established procedures for analogous compounds and should be optimized for specific applications.
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-arylazetidines.[6][7][8]
Workflow for the Synthesis of this compound
Caption: General synthetic route to this compound.
Materials:
-
tert-Butyl acetate
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
3-Methoxy-N-tosylaldimine (to be synthesized from 3-methoxybenzaldehyde and tosylamide)
-
Lithium aluminum hydride (LAH)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Imino Aldol Condensation: a. Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere. b. Slowly add tert-butyl acetate to the LDA solution and stir for 1 hour to generate the lithium enolate. c. Add a solution of 3-methoxy-N-tosylaldimine in THF to the enolate solution at -78 °C. d. Allow the reaction to stir for 2 hours at -78 °C. e. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-β-amino ester.
-
Reduction of the Ester: a. Dissolve the crude N-tosyl-β-amino ester in anhydrous THF and cool to 0 °C. b. Slowly add a solution of LAH in THF to the ester solution. c. Allow the reaction to warm to room temperature and stir for 1 hour. d. Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. e. Filter the resulting suspension and concentrate the filtrate to obtain the crude N-tosyl-β-amino alcohol.
-
Intramolecular Cyclization: a. Dissolve the crude N-tosyl-β-amino alcohol in THF. b. Add powdered KOH and TsCl to the solution. c. Reflux the mixture for 30 minutes. d. Cool the reaction to room temperature, filter, and concentrate the filtrate. e. Purify the crude product by column chromatography on silica gel to yield 2-(3-Methoxyphenyl)-N-tosylazetidine.
-
Deprotection (Optional): a. The N-tosyl group can be removed under various conditions (e.g., sodium naphthalenide) to yield the free base, this compound, which can be further derivatized at the nitrogen atom.
Protocol 2: In Vitro Evaluation of Monoamine Transporter Inhibition
This protocol outlines a cell-based assay to determine the inhibitory potency of this compound derivatives on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Krebs-HEPES buffer (KHB)
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (radiolabeled substrates)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Known monoamine transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: a. Culture the transporter-expressing HEK293 cells in appropriate media in 96-well plates until they reach confluency.
-
Uptake Inhibition Assay: a. On the day of the experiment, wash the cells once with room temperature KHB. b. Pre-incubate the cells for 5 minutes at room temperature in 50 µL of KHB containing various concentrations of the test compounds, vehicle control, or a known inhibitor. c. Initiate the uptake by replacing the pre-incubation buffer with a buffer containing the same concentrations of test compounds along with the respective radiolabeled substrate (e.g., 200 nM [³H]-dopamine for DAT). d. Allow the uptake to proceed for a short period (e.g., 1 minute for DAT and SERT, 3 minutes for NET) at room temperature. e. Terminate the reaction by rapidly removing the uptake buffer and washing the cells with ice-cold KHB. f. Lyse the cells with 1% SDS solution. g. Transfer the cell lysates to scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. b. Plot the percentage of inhibition versus the concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Evaluation of Neuroprotective Effects
This protocol describes an in vitro assay to assess the potential neuroprotective effects of this compound derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).[10][11][12][13]
Workflow for Neuroprotection Assay
Caption: Workflow for assessing neuroprotective effects in vitro.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum and antibiotics
-
Test compounds (this compound derivatives)
-
An agent to induce oxidative stress (e.g., hydrogen peroxide (H₂O₂) or MPP⁺)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Treat the cells with various concentrations of the test compounds for a pre-determined time (e.g., 2 hours). Include a vehicle control group.
-
Induction of Oxidative Stress: a. After the pre-treatment, add the oxidative stress-inducing agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay): a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the control group (untreated cells). b. Plot the percentage of cell viability against the concentration of the test compound to determine its neuroprotective effect.
Data Presentation: Hypothetical Biological Activity
The following table presents hypothetical IC₅₀ values for a series of 2-arylazetidine derivatives to illustrate potential structure-activity relationships.
| Compound | R | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 1 | 3-OCH₃ | 150 | 50 | 25 |
| 2 | 4-OCH₃ | 250 | 100 | 80 |
| 3 | 2-OCH₃ | 500 | 300 | 200 |
| 4 | H | 800 | 600 | 450 |
This is hypothetical data for illustrative purposes only.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel CNS-active agents. Based on the analysis of related structures, this compound and its derivatives are predicted to interact with key targets in neuropsychiatric disorders, such as monoamine transporters. The provided protocols offer a starting point for the synthesis and biological evaluation of this intriguing class of molecules. Future work should focus on the synthesis of a library of derivatives with modifications at the azetidine nitrogen and the phenyl ring to establish clear structure-activity relationships. Furthermore, in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified through these in vitro screens.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Structure-activity relationship studies of CNS agents. Part VII. The effect of the imidazole fragment in 2-substituted 1-[3-(4-aryl-1-piperazinyl)propyl]imidazoles on their interaction modes with 5-HT1A and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. home.iitk.ac.in [home.iitk.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.bvsalud.org [docs.bvsalud.org]
The Strategic Utility of 2-(3-Methoxyphenyl)azetidine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Azetidine Scaffold in Drug Discovery and Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and synthetic route design.[1] Their appeal lies in a unique combination of properties: the inherent ring strain (approx. 25.4 kcal/mol) provides a driving force for selective chemical transformations, yet they possess greater stability and ease of handling compared to their three-membered aziridine counterparts.[2] This strained sp³-rich scaffold offers a distinct three-dimensional exit vector, enabling chemists to explore previously inaccessible chemical space and modulate physicochemical properties like solubility and metabolic stability when used as bioisosteres for larger rings such as piperidines.[1]
This guide focuses on a particularly valuable building block: 2-(3-Methoxyphenyl)azetidine . The presence of the 3-methoxyphenyl group offers several strategic advantages. It provides a handle for further functionalization via electrophilic aromatic substitution, and its electronic properties can influence the reactivity of the azetidine ring. Most importantly, it serves as a platform for highly regioselective functionalization, a key theme of this document. We will explore how this seemingly simple molecule can be manipulated with precision, offering access to a diverse array of complex nitrogen-containing architectures.
Core Concept: N-Substituent-Directed Regioselective Functionalization
The true synthetic power of this compound is unlocked through the judicious choice of the nitrogen substituent. By simply switching between an electron-donating group (e.g., alkyl, benzyl) and an electron-withdrawing group (e.g., tert-butoxycarbonyl, Boc), one can dictate the site of deprotonation with remarkable fidelity, enabling selective functionalization at either the aromatic ring or the azetidine C2 position.[3][4]
This dichotomous reactivity stems from the interplay between the coordinating ability of the nitrogen atom and the acidity of the protons at the C2 (α-benzylic) and C6' (ortho-aromatic) positions.
-
N-Alkyl/N-Benzyl Derivatives : The electron-donating alkyl group enhances the Lewis basicity of the azetidine nitrogen. This nitrogen then acts as a powerful ortho-directing metalation group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent C6' position on the phenyl ring.[5]
-
N-Boc Derivatives : The electron-withdrawing Boc group reduces the coordinating ability of the nitrogen and increases the kinetic acidity of the adjacent C2 proton. Consequently, deprotonation occurs preferentially at the C2 position of the azetidine ring.[3]
This principle allows for a divergent approach to building molecular complexity from a single precursor, as illustrated below.
Figure 1: Divergent functionalization strategy for this compound.
Application & Protocols
Section 1: Synthesis of N-Functionalized this compound Precursors
The foundational step for harnessing the building block's potential is the protection or functionalization of the azetidine nitrogen. Below are standard, robust protocols for installing either a benzyl group (directing ortho-lithiation) or a Boc group (directing α-lithiation).
This protocol describes a standard N-alkylation. The benzyl group serves as an effective electron-donating group to direct subsequent ortho-lithiation.
Workflow:
Figure 2: Workflow for N-Benzylation.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (BnBr, 1.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a round-bottom flask charged with this compound, add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Add potassium carbonate, followed by the dropwise addition of benzyl bromide at room temperature.
-
Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-2-(3-methoxyphenyl)azetidine.
The installation of the Boc group is critical for directing deprotonation to the C2 position of the azetidine ring.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Triethylamine (Et₃N, 1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound in anhydrous dichloromethane (approx. 0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-Boc-2-(3-methoxyphenyl)azetidine is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Section 2: Regioselective C-H Functionalization
This protocol leverages the directing group ability of the N-benzylazetidinyl moiety to achieve selective functionalization at the C6' position of the methoxyphenyl ring. The choice of electrophile determines the nature of the introduced functionality.[4]
Workflow:
Figure 3: Workflow for ortho-Lithiation and Trapping.
Materials:
-
N-Benzyl-2-(3-methoxyphenyl)azetidine (1.0 equiv)
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.3 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.3 equiv), freshly distilled
-
Electrophile (e.g., I₂, Me₃SiCl, DMF; 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried, nitrogen-flushed flask, add N-benzyl-2-(3-methoxyphenyl)azetidine and anhydrous THF (approx. 0.1 M).
-
Add freshly distilled TMEDA and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add s-BuLi dropwise via syringe. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the solution at -78 °C for 1 hour.
-
Add a solution of the chosen electrophile in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Expected Outcomes & Causality: The combination of s-BuLi and the chelating agent TMEDA is crucial. TMEDA breaks down the s-BuLi aggregates and complexes with the lithium cation, increasing the basicity of the system. The azetidine nitrogen coordinates the Li-TMEDA complex, positioning the base for preferential abstraction of the sterically accessible ortho-proton, leading to high regioselectivity.
| Electrophile (E+) | Product Functional Group | Typical Yield Range |
| I₂ | -I | 70-85% |
| Me₃SiCl | -SiMe₃ | 80-95% |
| DMF | -CHO | 65-80% |
| Acetone | -C(OH)Me₂ | 75-90% |
By switching the N-substituent to the electron-withdrawing Boc group, the site of lithiation is redirected to the C2 position of the azetidine ring, enabling the introduction of a new substituent at this stereocenter.[6][7]
Materials:
-
N-Boc-2-(3-methoxyphenyl)azetidine (1.0 equiv)
-
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv), freshly distilled
-
Electrophile (e.g., D₂O, MeI, BnBr; 1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried, nitrogen-flushed flask, add N-Boc-2-(3-methoxyphenyl)azetidine and anhydrous THF (approx. 0.1 M).
-
Add freshly distilled TMEDA and cool the solution to -78 °C.
-
Slowly add s-BuLi dropwise. Stir the resulting solution at -78 °C for 1 hour to generate the α-lithiated species.
-
Add the desired electrophile (e.g., methyl iodide for methylation) dropwise at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the 2,2-disubstituted azetidine.
Expected Outcomes & Causality: The Boc group's inductive and mesomeric electron-withdrawing effects increase the acidity of the α-proton, making it the kinetically favored site for deprotonation. The resulting α-lithiated intermediate is configurationally unstable at higher temperatures but can be trapped with high fidelity at -78 °C. Trapping with an electrophile generates a quaternary center, a valuable motif in drug discovery.
| Electrophile (E+) | Product Functional Group | Typical Yield Range |
| D₂O | -D | >95% |
| MeI | -Me | 75-90% |
| BnBr | -Bn | 70-85% |
| Benzaldehyde | -CH(OH)Ph | 60-75% (as a mixture of diastereomers) |
Section 3: Ring-Opening Reactions
The inherent strain of the azetidine ring can be harnessed to perform nucleophilic ring-opening reactions, providing access to valuable γ-aminopropyl derivatives. This transformation typically requires activation of the azetidine nitrogen, for example, by acylation or protonation with a Lewis acid.[8][9] The regioselectivity of the ring-opening of 2-arylazetidines is controlled by electronic effects, with the nucleophile preferentially attacking the benzylic C2 position, which can stabilize the developing partial positive charge in the transition state.[9]
This protocol demonstrates a regioselective SN2-type ring-opening to generate 1,3-amino ether products.
Materials:
-
N-Tosyl-2-(3-methoxyphenyl)azetidine (1.0 equiv) (Prepared via standard tosylation of the parent azetidine)
-
Methanol (MeOH, as solvent and nucleophile)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Tosyl-2-(3-methoxyphenyl)azetidine in a mixture of anhydrous DCM and methanol (e.g., 4:1 v/v) and cool to 0 °C.
-
Add BF₃·OEt₂ dropwise.
-
Stir the reaction at 0 °C to room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the γ-amino ether product.
Expected Outcome: The reaction yields N-(3-methoxy-3-(3-methoxyphenyl)propyl)-4-methylbenzenesulfonamide. The Lewis acid (BF₃·OEt₂) coordinates to the azetidine nitrogen, activating the ring for nucleophilic attack. The attack occurs selectively at the benzylic C2 position with inversion of stereochemistry if a chiral center is present.
Conclusion
This compound is a versatile and powerful building block in organic synthesis. Its true potential is realized through the strategic manipulation of the nitrogen substituent, which enables a remarkable level of control over regioselective functionalization. The protocols outlined in this guide demonstrate how to harness this control to perform targeted C-H functionalization on either the aromatic or heterocyclic core. Furthermore, the inherent ring strain allows for selective ring-opening reactions to produce linear γ-amino derivatives. These reliable and scalable transformations provide chemists in research, discovery, and development with a robust toolkit for constructing novel and complex molecular architectures from a single, readily accessible starting material.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. Directed ortho lithiation of N-alkylphenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. home.iitk.ac.in [home.iitk.ac.in]
Application Note & Protocol: A Robust Intramolecular Cyclization Strategy for the Synthesis of 2-(3-Methoxyphenyl)azetidine
Abstract: The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and serve as a versatile bioisostere.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of 2-(3-Methoxyphenyl)azetidine, a key building block for drug discovery programs. We detail a robust, multi-step sequence involving the formation of a protected γ-chloroamine precursor, followed by a base-mediated intramolecular cyclization and subsequent deprotection. This guide emphasizes the causality behind procedural choices, offers troubleshooting insights, and is grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.
Introduction and Strategic Overview
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after in drug development for their unique properties.[2][3] Their inherent ring strain, which lies between that of highly reactive aziridines and stable pyrrolidines, provides a unique combination of metabolic stability and synthetic utility.[2] The synthesis of substituted azetidines, however, can be challenging.
This guide focuses on a reliable and scalable method for preparing this compound via an intramolecular nucleophilic substitution (SN2) pathway. The overall strategy is dissected into three primary stages:
-
Precursor Synthesis: Preparation of the key intermediate, tert-butyl (3-chloro-1-(3-methoxyphenyl)propyl)carbamate. This begins with the corresponding 1,3-amino alcohol, which is N-protected and then chlorinated.
-
Intramolecular Cyclization: Formation of the strained azetidine ring by treating the γ-chloroamine precursor with a strong, non-nucleophilic base to yield N-Boc-2-(3-Methoxyphenyl)azetidine.
-
Deprotection: Acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group to furnish the target compound, this compound.
This approach is chosen for its predictability and the common availability of the required starting materials and reagents.
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Rationale: The Intramolecular SN2 Cyclization
The key ring-forming step is a classic intramolecular SN2 reaction.[3] The success of this transformation hinges on several factors:
-
The Role of the Base: A strong, non-nucleophilic base like sodium hydride (NaH) is employed. Its function is to deprotonate the nitrogen atom of the Boc-carbamate. While carbamate protons are not highly acidic, the use of a powerful base significantly increases the concentration of the resulting anion, a potent nucleophile.
-
Nucleophilic Attack: This newly formed nitrogen anion attacks the electrophilic carbon atom bearing the chlorine atom. This intramolecular attack is kinetically favored due to the proximity of the reacting centers, leading to the displacement of the chloride leaving group.
-
The Protecting Group: The Boc group serves a dual purpose. Firstly, it prevents intermolecular side reactions (e.g., dimerization) that could occur with a free primary amine. Secondly, its steric bulk can influence the conformation of the molecule, potentially pre-organizing it for cyclization.
Caption: Mechanism of the base-mediated intramolecular SN2 cyclization.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium hydride (NaH) is highly reactive with water and moisture; handle it with extreme care under an inert atmosphere.
Protocol 1: Intramolecular Cyclization to form tert-butyl this compound-1-carboxylate
This protocol details the core ring-forming reaction.
A. Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Typical Amount |
| tert-butyl (3-chloro-1-(3-methoxyphenyl)propyl)carbamate | 315.82 | 1.0 | 5.00 g |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 1.5 | 0.95 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | 200 mL |
| Brine (Saturated aqueous NaCl) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~10 g |
| Silica Gel (for column chromatography) | - | - | ~100 g |
B. Step-by-Step Procedure
-
Preparation: Add sodium hydride (0.95 g, 1.5 eq) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF (50 mL) via cannula. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Causality Note: Anhydrous THF is crucial to prevent the violent quenching of sodium hydride. Cooling to 0 °C helps to control the initial exotherm upon addition of the substrate.
-
-
Substrate Addition: Dissolve the tert-butyl (3-chloro-1-(3-methoxyphenyl)propyl)carbamate (5.00 g, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) to neutralize the excess NaH.
-
Expertise Insight: Quenching at 0 °C is a critical safety step to manage the vigorous evolution of hydrogen gas.
-
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the product as a clear oil. A typical yield is in the range of 75-85%.
Protocol 2: Deprotection to Yield this compound
This protocol describes the final step to obtain the free amine.
A. Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Molar Eq. | Typical Amount |
| tert-butyl this compound-1-carboxylate | 279.36 | 1.0 | 3.50 g |
| Dichloromethane (DCM) | - | - | 30 mL |
| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | 9.6 mL |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | - | ~100 mL |
| Dichloromethane (DCM) for extraction | - | - | 150 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~10 g |
B. Step-by-Step Procedure
-
Setup: Dissolve the N-Boc protected azetidine (3.50 g, 1.0 eq) in dichloromethane (30 mL) in a 100 mL round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C.
-
Acid Addition: Slowly add trifluoroacetic acid (9.6 mL, 10.0 eq) to the stirred solution.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully consumed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Cool the residue in an ice bath and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil. The product can be further purified or converted to a hydrochloride salt for easier handling and storage if desired. A typical yield is >90%.
Troubleshooting and Field Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Cyclization | 1. Incomplete reaction. 2. Insufficiently active NaH (quenched by moisture). 3. Formation of elimination or intermolecular side products. | 1. Increase reaction time or temperature. 2. Use fresh NaH and ensure all glassware and solvents are rigorously dried. Wash NaH with dry hexanes before use to remove mineral oil. 3. Use high dilution conditions to favor intramolecular reaction. |
| Incomplete Deprotection | 1. Insufficient acid or reaction time. 2. Steric hindrance around the Boc group. | 1. Increase the equivalents of TFA or extend the reaction time. 2. Consider alternative deprotection conditions, such as using HCl in 1,4-dioxane. |
| Product is Difficult to Isolate | The free amine may be highly polar or volatile. | Convert the final product to its hydrochloride salt by dissolving the free base in diethyl ether or EtOAc and adding a solution of HCl in ether. The salt will often precipitate and can be collected by filtration. |
References
Application Notes and Protocols for the Biological Screening of 2-(3-Methoxyphenyl)azetidine Derivatives
Introduction: The Promise of the 2-(3-Methoxyphenyl)azetidine Scaffold in CNS Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique platform for the design of novel therapeutics.[1] When coupled with a 3-methoxyphenyl moiety, a common feature in many centrally acting agents, the resulting this compound scaffold presents a compelling starting point for the discovery of novel modulators of neurological pathways. The conformational rigidity imparted by the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets.[2]
This guide provides a comprehensive framework for the biological characterization of novel this compound derivatives. We will proceed through a logical screening cascade, beginning with primary assays to identify interactions with high-interest CNS targets, followed by secondary assays to determine selectivity and mechanism of action, and concluding with tertiary in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties.
Screening Cascade for this compound Derivatives
A systematic approach is crucial for the efficient evaluation of a new chemical series. The following cascade is proposed to comprehensively profile this compound derivatives, focusing on the high-probability target class of monoamine transporters.
Caption: Proposed screening cascade for this compound derivatives.
Part 1: Primary Screening - Targeting Monoamine Transporters
The structural similarity of the this compound scaffold to known monoamine reuptake inhibitors suggests that the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are high-probability primary targets.[3][4]
Radioligand Binding Assays: Assessing Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[5] These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the target by the unlabeled test compound.
Principle: A fixed concentration of a radiolabeled ligand is incubated with a source of the transporter (e.g., cell membranes from stably transfected cell lines) in the presence of varying concentrations of the test compound. The amount of radioligand bound to the transporter is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[6]
| Transporter | Radioligand | Non-Specific Ligand | Control Compound | Expected Ki (nM) |
| DAT | [³H]WIN 35,428 | 10 µM GBR 12909 | Nomifensine | ~15[7] |
| SERT | [³H]Citalopram | 10 µM Fluoxetine | Sert-IN-2 | ~0.58 (IC50)[8] |
| NET | [³H]Nisoxetine | 1 µM Desipramine | (R)-Viloxazine | ~630[6] |
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Ligands: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
96-well Microplates.
-
Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation Fluid.
-
Liquid Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of radioligand + 150 µL of membrane preparation.
-
Non-Specific Binding (NSB): 50 µL of non-specific ligand (final concentration 10 µM for GBR 12909 and Fluoxetine, 1 µM for Desipramine) + 50 µL of radioligand + 150 µL of membrane preparation.[6][8][9]
-
Competitive Binding: 50 µL of test compound dilution + 50 µL of radioligand + 150 µL of membrane preparation.
-
Note: The final concentration of the radioligand should be approximately its Kd value.[6][8]
-
-
Incubation: Incubate the plate at 4°C (for DAT and NET) or room temperature (for SERT) for 120 minutes with gentle agitation.[6][7][9]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
-
Caption: Workflow for the competitive radioligand binding assay.
Monoamine Transporter Uptake Assays: Determining Functional Inhibition
While binding assays measure affinity, functional assays are essential to confirm that the binding event translates into a biological effect, in this case, the inhibition of neurotransmitter uptake. Fluorescence-based uptake assays offer a non-radioactive, high-throughput alternative to traditional methods.[11]
Principle: Cells expressing the transporter of interest are incubated with a fluorescent substrate that mimics the natural monoamine neurotransmitter. This substrate is actively transported into the cells, leading to an increase in intracellular fluorescence. The assay measures the ability of a test compound to inhibit this uptake, resulting in a decrease in the fluorescence signal.[11]
| Transporter | Control Compound | Expected IC50 (nM) |
| DAT | Nomifensine | ~50-100 |
| SERT | Fluoxetine | ~10-30[12] |
| NET | Nisoxetine | ~1-5 |
Materials:
-
Cells: HEK293 cells stably expressing human DAT, SERT, or NET, seeded in 96- or 384-well black-walled, clear-bottom plates.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Substrate Kit: Commercially available neurotransmitter uptake assay kit (e.g., from Molecular Devices).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Control Inhibitors: Nomifensine (DAT), Fluoxetine (SERT), Nisoxetine (NET).
-
Fluorescence Plate Reader (bottom-read capability).
Procedure:
-
Cell Plating: Seed the cells in the microplates and culture overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors in assay buffer.
-
Assay Protocol:
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the diluted test compounds or controls to the wells and pre-incubate for 10-20 minutes at 37°C.[13]
-
Prepare the fluorescent substrate working solution according to the kit manufacturer's instructions.
-
Add the fluorescent substrate working solution to all wells to initiate uptake.
-
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over 10-30 minutes, or as an endpoint reading after a fixed incubation time at 37°C, using a fluorescence plate reader (e.g., Ex/Em = 485/525 nm, specific wavelengths will depend on the kit used).
-
Data Analysis:
-
Subtract the background fluorescence (wells with a known potent inhibitor).
-
Plot the rate of uptake (from kinetic reads) or total fluorescence (from endpoint reads) against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
-
Part 2: Secondary Screening - Elucidating Selectivity and Mechanism
Compounds demonstrating potent activity in the primary screens should be advanced to secondary assays to assess their selectivity and further characterize their mechanism of action.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[14] Inhibition of MAOs can lead to an increase in synaptic neurotransmitter levels, a mechanism shared with reuptake inhibitors. Therefore, it is crucial to determine if the test compounds also inhibit MAOs, which could contribute to their overall pharmacological profile and potential side effects.
Principle: This fluorometric assay measures the activity of MAO-A or MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[14] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin. A decrease in the rate of fluorescence generation in the presence of a test compound indicates MAO inhibition.[14]
| Enzyme | Control Inhibitor | Expected IC50 (nM) |
| MAO-A | Clorgyline | ~1-10 |
| MAO-B | Selegiline | ~5-20 |
Materials:
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14]
-
Substrate: p-Tyramine.[14]
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).
-
Test Compounds: this compound derivatives.
-
Control Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).
-
96-well Black Microplates.
-
Fluorescence Plate Reader.
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, HRP, and fluorogenic probe in assay buffer.
-
Assay Setup (in triplicate):
-
To each well, add the test compound or control inhibitor at various concentrations.
-
Add the MAO enzyme (either MAO-A or MAO-B) and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.
-
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 15-30 minutes at 37°C (e.g., Ex/Em = 530/585 nm).[15]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value.
-
Part 3: Tertiary Screening - In Vitro ADME Profiling
Early assessment of ADME properties is critical to identify compounds with favorable pharmacokinetic profiles. Key parameters to evaluate include permeability and metabolic stability.
Permeability Assays
Permeability is a measure of a compound's ability to cross biological membranes, which is a key determinant of oral absorption and brain penetration.
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.[16] It is a cost-effective method for early-stage screening of permeability.
Principle: A multi-well plate with a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[17] The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.
| Permeability (Pe) (10⁻⁶ cm/s) | Classification |
| > 10 | High |
| 1 - 10 | Moderate |
| < 1 | Low |
Materials:
-
PAMPA Plate System: Donor and acceptor plates.
-
Lipid Solution: E.g., 1% lecithin in dodecane.[17]
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Test Compounds.
-
Analytical System: LC-MS/MS or UV-Vis plate reader.
Procedure:
-
Membrane Coating: Add 5 µL of the lipid solution to each well of the donor plate and allow it to impregnate the filter.[17]
-
Compound Addition: Add the test compound solution (e.g., 10 µM in PBS with 5% DMSO) to the donor wells.[18]
-
Assay Assembly: Place the donor plate into the acceptor plate, which is pre-filled with buffer.
-
Incubation: Incubate the plate assembly for 10-20 hours at room temperature.[18]
-
Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) using the appropriate equations.
The Caco-2 assay is a cell-based model that is considered the industry standard for predicting human intestinal absorption.[19] Caco-2 cells, when grown on a semi-permeable support, form a polarized monolayer that mimics the intestinal epithelium, including the expression of efflux transporters.[19]
Principle: The test compound is added to either the apical (A) or basolateral (B) side of the Caco-2 monolayer. The appearance of the compound on the opposite side is measured over time to determine the apparent permeability (Papp). Performing the assay in both directions (A-to-B and B-to-A) allows for the calculation of an efflux ratio (ER), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[20]
| Papp (A-B) (10⁻⁶ cm/s) | Classification | Efflux Ratio (ER = Papp(B-A)/Papp(A-B)) | Classification |
| > 10 | High Permeability | < 2 | No significant efflux |
| 1 - 10 | Moderate Permeability | > 2 | Potential efflux substrate |
| < 1 | Low Permeability |
Materials:
-
Caco-2 Cells.
-
Transwell Inserts.
-
Culture Medium: DMEM with supplements.
-
Transport Buffer: HBSS with HEPES, pH 7.4.
-
Test Compounds.
-
Analytical System: LC-MS/MS.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[19]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay:
-
Wash the monolayers with transport buffer.
-
For A-to-B transport, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For B-to-A transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation: Incubate for 2 hours at 37°C with gentle shaking.[21]
-
Sampling and Quantification: Take samples from the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both directions and the efflux ratio.
Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[22] Poor metabolic stability can lead to rapid clearance in vivo, resulting in low bioavailability and short duration of action.
Principle: The test compound is incubated with liver microsomes (subcellular fractions containing high concentrations of metabolic enzymes) in the presence of the cofactor NADPH. The disappearance of the parent compound is monitored over time.
| Half-life (t₁/₂) (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Classification |
| > 30 | < 23 | Low Clearance |
| 10 - 30 | 23 - 69 | Moderate Clearance |
| < 10 | > 69 | High Clearance |
Materials:
-
Liver Microsomes: Human, rat, or mouse.
-
Buffer: 100 mM potassium phosphate, pH 7.4.[22]
-
Cofactor: NADPH regenerating system.
-
Test Compounds.
-
Control Compounds: Compounds with known low and high metabolic turnover (e.g., Verapamil, Propranolol).
-
Acetonitrile (for reaction quenching).
-
Analytical System: LC-MS/MS.
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of liver microsomes and buffer.
-
Reaction Initiation: Add the test compound to the microsome mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t₁/₂ = 0.693/k) and the intrinsic clearance (CLint).
Caption: Workflow for the liver microsomal stability assay.
Conclusion
This comprehensive guide provides a robust framework for the systematic biological screening of novel this compound derivatives. By following this tiered approach, researchers can efficiently identify active compounds, characterize their selectivity and mechanism of action, and assess their drug-like properties. This structured screening cascade will facilitate the identification of promising lead candidates for further optimization and development as potential therapeutics for CNS disorders.
References
- 1. bioivt.com [bioivt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. mercell.com [mercell.com]
Application Notes & Protocols: 2-(3-Methoxyphenyl)azetidine as a Versatile Scaffold in Modern Drug Discovery
Abstract
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer unique advantages in the design of novel therapeutics, often leading to improved physicochemical and pharmacokinetic properties such as enhanced metabolic stability and solubility.[1] This document provides a comprehensive guide to the synthesis, functionalization, and potential applications of 2-(3-methoxyphenyl)azetidine, a key building block for the development of innovative drug candidates across various therapeutic areas. Detailed protocols for its synthesis, subsequent derivatization, and biological evaluation are presented to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The 2-arylazetidine framework serves as a versatile template for interrogating biological systems. The azetidine ring acts as a rigid core, positioning the aryl substituent and other appended functionalities in precise spatial orientations. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets.[1]
The choice of the 3-methoxyphenyl group is strategic for several reasons:
-
Modulation of Physicochemical Properties: The methoxy group can influence lipophilicity, polarity, and hydrogen bonding capacity, which are critical parameters for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Bioisosteric Replacement: The 3-methoxyphenyl moiety can serve as a bioisostere for other commonly used aromatic systems, offering an avenue to fine-tune biological activity and mitigate off-target effects or metabolic liabilities associated with the parent phenyl group.[2][3]
-
Metabolic Stability: The methoxy group can influence the metabolic fate of the molecule, potentially blocking sites of oxidation and enhancing metabolic stability.[2]
-
Established Pharmacophore: The 3-methoxyphenyl group is a common feature in numerous biologically active compounds, including the analgesic tramadol, suggesting its favorable interactions with various biological targets.[4]
This guide will provide researchers with the necessary tools to leverage the unique properties of the this compound scaffold for the generation of novel and impactful therapeutic agents.
Synthesis of this compound
The synthesis of 2-aryl-N-tosylazetidines can be achieved through a multi-step sequence starting from readily available materials.[5] The following protocol details a reliable method for the preparation of N-tosyl-2-(3-methoxyphenyl)azetidine, which can be subsequently deprotected to yield the free amine.
Protocol 2.1: Synthesis of N-Tosyl-2-(3-methoxyphenyl)azetidine
Materials:
-
tert-Butyl acetate
-
Lithium diisopropylamide (LDA)
-
3-Methoxybenzaldehyde
-
p-Toluenesulfonamide
-
Lithium aluminum hydride (LAH)
-
Tosyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of N-Tosyl-3-hydroxy-3-(3-methoxyphenyl)propan-1-amine
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add tert-butyl acetate to the LDA solution and stir for 1 hour to generate the ester enolate.
-
To a separate flask, prepare the N-tosylaldimine by reacting 3-methoxybenzaldehyde with p-toluenesulfonamide.
-
Add the freshly prepared N-tosylaldimine to the enolate solution at -78 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tosyl-β-amino ester.
-
Reduce the ester with lithium aluminum hydride (LAH) in THF at 0 °C to room temperature to yield N-tosyl-3-hydroxy-3-(3-methoxyphenyl)propan-1-amine.[5]
Step 2: Cyclization to N-Tosyl-2-(3-methoxyphenyl)azetidine
-
Dissolve the N-tosyl-3-hydroxy-3-(3-methoxyphenyl)propan-1-amine in THF.
-
Add potassium hydroxide (KOH) and a solution of tosyl chloride (TsCl) in THF.
-
Reflux the mixture for 30 minutes.[5]
-
After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-tosyl-2-(3-methoxyphenyl)azetidine.[5]
Step 3: Deprotection to this compound (Optional)
-
The N-tosyl group can be removed under various reducing conditions, such as with sodium amalgam or magnesium in methanol, to yield the free this compound.
Applications in Drug Discovery: Exploring Therapeutic Potential
The this compound scaffold holds promise for the development of novel therapeutics targeting a range of diseases. By analogy to other 2-arylazetidine derivatives, potential applications include:
Central Nervous System (CNS) Disorders
Derivatives of 2-phenylazetidine have shown activity at CNS targets, such as the NMDA receptor.[6] The this compound core can be functionalized to generate libraries of compounds for screening against various CNS receptors and transporters.
Workflow for CNS Drug Discovery:
Caption: CNS drug discovery workflow using the this compound scaffold.
Infectious Diseases
Azetidine-containing compounds, particularly those with a 2-oxo (β-lactam) functionality, are well-established antibacterial agents.[7] Furthermore, non-β-lactam azetidines have also demonstrated antimicrobial properties.[6] The this compound scaffold can be elaborated to explore novel antibacterial and antifungal agents.
Oncology
The rigid nature of the azetidine ring makes it an attractive scaffold for the design of kinase inhibitors and other anticancer agents. The 3-methoxyphenyl group itself is present in compounds with demonstrated anticancer activity.[8]
Protocols for Scaffold Elaboration and Biological Evaluation
Protocol 4.1: N-Functionalization of this compound
The secondary amine of this compound provides a convenient handle for further diversification.
A. N-Alkylation (Reductive Amination) [1]
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the N-alkylated product by column chromatography.
B. N-Acylation [1]
-
Dissolve this compound (1.0 eq) and a base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C.
-
Add the desired acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the N-acylated product by column chromatography.
C. N-Arylation (Buchwald-Hartwig Amination)
-
Combine this compound (1.0 eq), an aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.
-
Heat the mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, filter through celite, and purify the N-arylated product by column chromatography.
Protocol 4.2: In Vitro Biological Evaluation
The following are general protocols for the initial biological screening of newly synthesized derivatives.
A. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (standard antibiotic) and negative (no compound) controls.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
B. Kinase Inhibition Assay
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate the target kinase with the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and the specific substrate.
-
After incubation, measure the kinase activity according to the kit's instructions (e.g., by detecting the amount of ADP produced).
-
Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound derivatives is not yet extensively published, general trends can be inferred from related 2-arylazetidine series.
| R¹ (N-substituent) | R² (Aryl Substituent) | Observed Activity Trend |
| Small alkyl groups | 3-Methoxyphenyl | May provide a baseline for CNS activity. |
| Bulky aromatic groups | 3-Methoxyphenyl | Can enhance potency in certain targets through additional interactions. |
| Hydrogen bond donors/acceptors | 3-Methoxyphenyl | Can be crucial for target engagement, particularly in enzymes. |
| Varied substitution on the phenyl ring | Varied | Electron-donating or withdrawing groups can significantly impact potency and selectivity. |
Table 1: Hypothetical Structure-Activity Relationship Trends for this compound Derivatives.
Logical Relationship Diagram for SAR Exploration:
Caption: Logical flow for exploring the structure-activity relationship of the scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its unique structural and electronic properties, combined with the potential for diverse functionalization, make it a valuable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of this chemical space and accelerate the discovery of new medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. drughunter.com [drughunter.com]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. mdpi.com [mdpi.com]
Application Note: A Multi-Faceted Approach to Profiling the Cytotoxicity of 2-(3-Methoxyphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to therapeutic candidates.[1][2] As novel azetidine-containing compounds like 2-(3-Methoxyphenyl)azetidine are synthesized, a robust and multi-parametric evaluation of their cytotoxic potential is a critical step in early-stage drug discovery. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. We present detailed, field-proven protocols for three foundational cell-based assays—MTT, LDH, and Caspase-3/7—each interrogating a distinct hallmark of cell death. By integrating data from these orthogonal assays, researchers can build a more complete and reliable profile of a compound's cellular impact, moving beyond a simple live-or-die readout to understand the underlying mechanism of cytotoxicity.
Introduction: The Scientific Rationale
Azetidines are four-membered, nitrogen-containing heterocycles that, due to their inherent ring strain and three-dimensional nature, serve as valuable bioisosteres for larger, more flexible rings like piperidine or pyrrolidine.[2][3] This structural rigidity can enhance binding affinity and selectivity for biological targets, making azetidine derivatives promising candidates in oncology, infectious disease, and beyond.[4][5][6]
However, the same chemical properties that make a compound a potent therapeutic can also confer unintended toxicity. Therefore, early and accurate assessment of cytotoxicity is paramount. A single cytotoxicity assay provides only one perspective on a compound's effect. A more robust strategy, as outlined in this guide, involves a multi-assay approach to build a self-validating dataset. We will focus on three core questions:
-
Metabolic Competence: Is the compound affecting cellular metabolism and mitochondrial function? (MTT Assay)
-
Membrane Integrity: Is the compound causing cell lysis and rupture? (LDH Assay)
-
Apoptotic Induction: Is the compound triggering programmed cell death? (Caspase-3/7 Assay)
Answering these questions in concert provides a holistic view of the cytotoxic profile of this compound.
Integrated Cytotoxicity Testing Workflow
A systematic approach ensures reproducible and comprehensive results. The workflow below outlines the logical progression from initial cell culture to multi-assay data integration and interpretation.
Figure 1: Integrated workflow for comprehensive cytotoxicity profiling.
Protocol 1: MTT Assay for Metabolic Activity
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of viable cells, reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[7] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells. A decrease in signal indicates a reduction in metabolic activity, which is a hallmark of cytotoxicity.
Figure 2: Principle of the MTT cytotoxicity assay.
Detailed Protocol
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
MTT Reagent: 5 mg/mL in sterile PBS, filter-sterilized, stored at 4°C protected from light.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom tissue culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include the following controls in triplicate:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Medium only, no cells (for background subtraction).
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate within the cells using a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
Protocol 2: LDH Assay for Membrane Integrity
Principle
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[9] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a key feature of necrosis or late-stage apoptosis.[10] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[11]
Figure 3: Principle of the LDH cytotoxicity assay.
Detailed Protocol
This protocol is designed to be performed on the supernatant of cells treated in a 96-well format.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Abcam).
-
Lysis Buffer (10X, typically included in kit).
-
96-well flat-bottom tissue culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, preparing an identical plate for the LDH assay.
-
Self-Validation: In addition to the controls in the MTT assay, prepare a Maximum LDH Release Control . For this, treat a set of untreated control wells with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period.[12] This represents 100% cytotoxicity.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
Rationale: Transferring the supernatant to a new plate prevents interference from the compound or cells, which may have their own absorbance properties.
-
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm to correct for background.[11]
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle
Caspases are a family of proteases that are critical executioners of apoptosis (programmed cell death).[13] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis. This assay utilizes a non-fluorescent or non-luminescent substrate containing the DEVD peptide sequence, which is the specific recognition site for Caspase-3 and -7.[14][15] In apoptotic cells, activated Caspase-3/7 cleaves the substrate, releasing a fluorescent or luminescent reporter molecule. The resulting signal is directly proportional to the level of caspase activity.
Figure 4: Principle of the fluorogenic Caspase-3/7 assay.
Detailed Protocol
This is a homogeneous, "add-mix-measure" protocol suitable for a 96-well format.
Materials:
-
Commercially available Caspase-3/7 Assay Kit (e.g., fluorescent or luminescent kits from Promega, Thermo Fisher Scientific, STEMCELL Technologies).
-
White-walled (for luminescence) or black-walled, clear-bottom (for fluorescence) 96-well plates.
-
Microplate reader with fluorescence or luminescence detection capabilities.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using the appropriate plate type for your chosen detection method.
-
Self-Validation: Include a positive control for apoptosis, such as staurosporine or camptothecin, to ensure the assay is working correctly in your cell system.[13]
-
-
Reagent Addition: After the compound incubation period, allow the plate to equilibrate to room temperature. Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL) to all wells.
-
Incubation: Mix the plate gently on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Scientist's Note: The Caspase-3/7 signal is transient. It's crucial to establish the optimal incubation time for your specific cell line and compound during assay development.
-
-
Measurement: Measure the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a microplate reader.[14][16]
Data Analysis and Interpretation
Data Normalization
For each assay, raw data (absorbance or fluorescence units) must be normalized and expressed as a percentage relative to controls.
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
-
Caspase-3/7 Assay (Fold Change): Fold Change = (Signal_Sample - Signal_Blank) / (Signal_Untreated - Signal_Blank)
Dose-Response Curves and IC50 Calculation
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., 50% viability in an MTT assay).[17]
-
Plot Data: Plot the normalized response (% Viability or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data. Software like GraphPad Prism, Origin, or specialized Excel add-ins are recommended for this purpose.[17][18][19]
-
Determine IC50: The IC50 is the concentration (X-value) that corresponds to the 50% response on the Y-axis of the fitted curve.[20]
Figure 5: Workflow for data analysis and IC50 determination.
Integrated Data Interpretation
Comparing the IC50 values from the different assays provides mechanistic insight.
| Scenario | MTT (Metabolism) | LDH (Necrosis) | Caspase-3/7 (Apoptosis) | Interpretation |
| 1 | Low IC50 | High IC50 | Low IC50 | Potent inducer of apoptosis . Cell death occurs with minimal membrane rupture. |
| 2 | Low IC50 | Low IC50 | High IC50 | Potent inducer of necrosis or late-stage apoptosis leading to membrane lysis. |
| 3 | Low IC50 | High IC50 | High IC50 | Cytostatic effect or inhibition of metabolic pathways without immediate cell death. |
| 4 | High IC50 | High IC50 | High IC50 | Compound is not cytotoxic at the tested concentrations. |
Table 1: Interpreting integrated cytotoxicity data.
Advanced Profiling: High-Content Screening (HCS)
For a deeper mechanistic understanding, High-Content Screening (HCS) can be employed. HCS combines automated fluorescence microscopy with sophisticated image analysis to simultaneously measure multiple cytotoxicity parameters in the same cells.[21][22][23] This approach allows for the multiplexed analysis of events like mitochondrial membrane potential, oxidative stress, nuclear condensation, and membrane permeability, providing a detailed "fingerprint" of a compound's cytotoxic effect.[24][25]
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. stemcell.com [stemcell.com]
- 14. abbkine.com [abbkine.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. clyte.tech [clyte.tech]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. moleculardevices.com [moleculardevices.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(3-Methoxyphenyl)azetidine Synthesis
Welcome to the technical support center for the synthesis of 2-(3-Methoxyphenyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. The inherent ring strain of the four-membered azetidine core makes its synthesis a non-trivial task, often plagued by low yields and competing side reactions.[1][2] This document provides in-depth, field-proven insights and structured solutions to enhance the efficiency and reproducibility of your synthesis.
Core Synthetic Strategies: An Overview
The construction of the 2-arylazetidine scaffold can be approached through several synthetic strategies. The most common and adaptable methods involve the intramolecular cyclization of a γ-functionalized amine precursor. The choice of strategy often depends on the availability of starting materials, desired scale, and stereochemical requirements.
-
Intramolecular Cyclization of γ-Amino Alcohols: This is a widely used method where a 3-amino-1-arylpropan-1-ol derivative undergoes cyclization. The Mitsunobu reaction is a particularly effective way to achieve this transformation under mild conditions, converting the hydroxyl group into a good leaving group in situ for intramolecular nucleophilic attack by the amine.[3][4]
-
Cyclization of γ-Haloamines: This classic approach involves the intramolecular displacement of a halide or other good leaving group (e.g., tosylate, mesylate) by a primary or secondary amine. Reaction conditions, particularly the choice of base and concentration, are critical to favor the desired 4-exo-tet cyclization over competing elimination or intermolecular reactions.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination can be adapted to form the azetidine ring, although this is more commonly used for N-arylation rather than direct ring formation.[5] However, Pd-catalyzed C-H activation methods have been developed for the functionalization of pre-formed azetidine rings.[6]
-
Ring Contraction/Expansion Methods: Less common, but viable, strategies include the ring contraction of larger heterocycles (e.g., pyrrolidines) or the expansion of smaller ones (e.g., aziridines).[7][8]
This guide will primarily focus on troubleshooting the most common route: the intramolecular cyclization of a γ-amino alcohol precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is very low, and I recover a significant amount of my starting γ-amino alcohol. What's going wrong?
This is a classic symptom of an inefficient or incomplete cyclization reaction. The primary cause is often the poor activation of the terminal hydroxyl group, making it a weak leaving group.
Potential Cause A: Inefficient Hydroxyl Group Activation (Mitsunobu Reaction)
The Mitsunobu reaction, while powerful, is sensitive to several parameters.[9]
-
Solution:
-
Reagent Purity and Stoichiometry: Ensure your phosphine (e.g., PPh₃) and azodicarboxylate (DEAD or DIAD) are pure and used in slight excess (typically 1.1-1.5 equivalents). Old or decomposed reagents are a common cause of failure.
-
Solvent Choice: The reaction is highly dependent on the solvent. Anhydrous THF or toluene are standard choices. Ensure your solvent is rigorously dried, as water will quench the reaction intermediates.
-
Temperature and Addition Order: The reaction is typically started at 0°C or -78°C. The alcohol and nucleophile (the amine part of the molecule) should be dissolved first, followed by the phosphine. The azodicarboxylate should be added last, slowly and dropwise, to control the exothermic reaction and prevent side product formation. A common mistake is adding the reagents in the wrong order.[9]
-
Potential Cause B: Inefficient Leaving Group Displacement (Two-Step Approach)
If you are converting the alcohol to a tosylate or mesylate first, the subsequent cyclization may be the issue.
-
Solution:
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are effective. The choice depends on the solvent and temperature tolerance of your substrate.
-
Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile (MeCN) are generally preferred for this Sₙ2 reaction. Heating may be necessary to drive the reaction to completion, typically in the range of 60-100°C.
-
Q2: The reaction consumes the starting material, but the yield of the desired azetidine is low, and I see multiple spots on my TLC plate. How can I suppress side product formation?
Formation of multiple products points towards competing reaction pathways. For azetidine synthesis, the most common side reactions are intermolecular dimerization/polymerization and elimination.
Potential Cause A: Intermolecular Reactions (Dimerization/Polymerization)
The amine of one molecule can react with the activated alcohol of another, leading to dimers and polymers instead of the desired intramolecular cyclization.
-
Solution: High-Dilution Conditions
-
This is the most critical factor for favoring intramolecular reactions. The reaction should be run at a low concentration, typically 0.01 M to 0.05 M.
-
For even better results, use a syringe pump to slowly add the activated precursor to a refluxing solution of the base and solvent. This keeps the instantaneous concentration of the reactive species extremely low, maximizing the probability of intramolecular cyclization.
-
Potential Cause B: Azetidine Ring Instability
The strained four-membered ring can be susceptible to ring-opening under certain conditions, particularly acidic workups or even on silica gel during chromatography.[10]
-
Solution:
-
Careful Workup: Avoid strong acids during the workup. Use a mild basic wash (e.g., saturated NaHCO₃ solution) to quench the reaction.
-
Chromatography Considerations: If you suspect product degradation on silica gel, neutralize the silica by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, consider using a different stationary phase like neutral alumina.
-
Q3: I've successfully synthesized the N-protected azetidine, but I'm struggling to remove the protecting group without degrading the product. What are the best deprotection strategies?
The choice of deprotection method is entirely dependent on the protecting group used (e.g., Boc, Cbz).
Potential Cause: Harsh Deprotection Conditions
Standard deprotection conditions can sometimes be too harsh for the strained azetidine ring.
-
Solution for N-Boc Deprotection:
-
The tert-butoxycarbonyl (Boc) group is typically removed with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[11]
-
Optimization: If decomposition is observed, reduce the reaction time and temperature. Monitor the reaction closely by TLC and quench it immediately upon completion. Using a milder acid like HCl in dioxane or diethyl ether can also be effective.[12] In some cases, thermal deprotection in a high-boiling solvent can work, avoiding acid altogether.[13][14]
-
-
Solution for N-Cbz Deprotection:
-
The carbamate (Cbz) group is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Optimization: This method is generally mild and compatible with the azetidine ring. Ensure the catalyst is active and the system is properly flushed with hydrogen. If the reaction is slow, increasing the pressure of H₂ can help.
-
| Protecting Group | Common Reagents | Potential Issues | Optimization Tips | Reference |
| Boc | TFA in DCM; HCl in Dioxane | Acid-catalyzed ring opening | Use milder acids, lower temperature, shorter reaction time. | [13],[15] |
| Cbz | H₂, Pd/C | Catalyst poisoning, slow reaction | Ensure active catalyst, increase H₂ pressure. | [16] |
| Benzyl (Bn) | H₂, Pd/C or Pd(OH)₂/C | Slower than Cbz cleavage | Use Pearlman's catalyst (Pd(OH)₂/C) for more efficient debenzylation. | [12] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting point for synthesizing the 1-(3-methoxyphenyl)-3-aminopropan-1-ol precursor?
A common and effective route starts from the commercially available 3'-methoxyacetophenone. This can be subjected to a Mannich reaction followed by reduction, or alternatively, an α-bromination followed by substitution with an amine and subsequent reduction of the ketone.
Q2: How critical is the N-protecting group on the amine precursor?
It is absolutely critical. The cyclization reaction (especially the Mitsunobu variant) will fail if a primary amine is used directly, as the acidic N-H proton will interfere with the reaction intermediates. A protecting group that is stable to the cyclization conditions but can be removed later is essential. A Boc group is an excellent first choice due to its robustness and well-established deprotection protocols.[17]
Q3: What analytical methods are best for monitoring the cyclization reaction?
Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a stain that visualizes both the amine starting material and the less polar azetidine product (e.g., ninhydrin for the free amine after deprotection, or permanganate for general visualization). For characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and purity of the final product.
Experimental Workflow & Protocols
Workflow Visualization
Here is a general workflow for the synthesis of this compound via intramolecular cyclization.
Caption: General synthetic workflow for this compound.
Protocol: Intramolecular Mitsunobu Cyclization
This protocol describes the key cyclization step to form N-Boc-2-(3-methoxyphenyl)azetidine from its corresponding γ-amino alcohol precursor.
Materials:
-
N-Boc-3-amino-1-(3-methoxyphenyl)propan-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-amino-1-(3-methoxyphenyl)propan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF to achieve a concentration of approximately 0.02 M.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution over 30-60 minutes using a syringe pump. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Quenching & Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N-Boc-2-(3-methoxyphenyl)azetidine.
Troubleshooting Decision Tree
If you encounter low yields, use this decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for low-yield azetidine synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. chemimpex.com [chemimpex.com]
Overcoming Challenges in 2-Arylazetidine Synthesis: A Technical Support Guide
Welcome to the technical support center for 2-arylazetidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of synthesizing this valuable heterocyclic scaffold. My aim is to combine established chemical principles with practical, field-tested insights to help you overcome common hurdles in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2-arylazetidines, offering concise explanations and foundational knowledge.
Q1: What are the most common synthetic strategies for constructing the 2-arylazetidine core?
A1: The synthesis of 2-arylazetidines is primarily achieved through a few key strategic approaches. The choice of method often depends on the desired substitution pattern and the available starting materials. The most prevalent strategies include:
-
[2+2] Cycloaddition Reactions: This is a powerful and atom-economical method for forming the four-membered azetidine ring.[1][2][3][4] The most notable example is the Aza Paternò-Büchi reaction , which involves the photochemical [2+2] cycloaddition of an imine and an alkene.[2][3][4] Recent advancements have enabled these reactions using visible light, offering milder and more selective conditions.[5][6][7][8]
-
Intramolecular Ring-Closing Reactions: These methods involve the cyclization of a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic center. A common approach is the intramolecular nucleophilic substitution of a γ-amino halide or sulfonate. Another effective strategy involves the ring-opening of a suitably positioned epoxide by an amine, a reaction that can be highly regio- and diastereoselective under kinetically controlled conditions.[9][10][11][12]
-
Ring Expansion of Aziridines: N-activated aziridines can react with sulfonium ylides to undergo a ring expansion, yielding the corresponding azetidine.[13]
-
Reduction of β-Lactams (Azetidin-2-ones): The reduction of the carbonyl group of a β-lactam is a well-established method for accessing the azetidine core.[14] However, care must be taken to avoid ring-opening of the strained four-membered ring.[14]
Q2: Why is the synthesis of azetidines, in general, more challenging than that of their five- and six-membered ring counterparts (pyrrolidines and piperidines)?
A2: The primary challenge in azetidine synthesis lies in the inherent ring strain of the four-membered ring. According to Baldwin's rules for ring closure, the formation of four-membered rings via intramolecular nucleophilic substitution (4-exo-tet reactions) is generally disfavored compared to the formation of five- and six-membered rings.[9][10][11] This is due to the unfavorable bond angles required for the attacking nucleophile to approach the electrophilic center in the transition state. Consequently, reactions that would readily form pyrrolidines or piperidines often fail or give low yields when targeting azetidines. This thermodynamic instability also makes azetidines more susceptible to ring-opening reactions.[15][16][17]
Q3: What role does the aryl group at the C2 position play in the reactivity and stability of the azetidine ring?
A3: The 2-aryl substituent significantly influences the properties of the azetidine ring in several ways:
-
Electronic Effects: The aryl group can electronically stabilize the azetidine ring. The benzylic C2-N bond is susceptible to cleavage, and the aryl group can stabilize any developing charge or radical character at the C2 position.
-
Steric Hindrance: The bulk of the aryl group can direct the stereochemical outcome of reactions at other positions on the ring.
-
Directing Group for Functionalization: The aryl ring itself can be a site for further functionalization. The azetidinyl ring can act as an ortho-directing group in lithiation reactions, allowing for regioselective modification of the aryl substituent.[18]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental challenges encountered during 2-arylazetidine synthesis.
Issue 1: Low or No Yield in [2+2] Cycloaddition Reactions (Aza Paternò-Büchi)
Symptoms:
-
Starting materials (imine and alkene) are recovered unreacted.
-
Complex mixture of byproducts is observed with little to no desired azetidine.
-
Formation of alkene dimers.[19]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Intersystem Crossing of the Imine | The Aza Paternò-Büchi reaction often proceeds through the triplet excited state of the imine. If the imine does not efficiently undergo intersystem crossing from the singlet to the triplet state upon photoexcitation, the cycloaddition will not occur. Acyclic imines are particularly prone to rapid E/Z isomerization, which is a competing and often faster deactivation pathway.[2][3] | 1. Use a Photosensitizer: Employ a triplet sensitizer, such as acetone or a suitable iridium photocatalyst, to facilitate the formation of the imine triplet state via energy transfer.[5][7] 2. Modify the Imine Structure: The use of cyclic imines or oximes can prevent E/Z isomerization and enhance the quantum yield of the cycloaddition.[2][5][6] |
| Mismatched Frontier Molecular Orbital (FMO) Energies | For a successful cycloaddition, the FMOs (HOMO of one component and LUMO of the other) of the imine and alkene must have appropriate energy levels for interaction. A large energy gap can hinder the reaction. | 1. Alkene and Imine Selection: Choose alkene and imine partners with complementary electronic properties. Electron-rich alkenes generally react better with electron-poor excited imines. 2. Computational Modeling: If available, use DFT calculations to estimate the FMO energies of your substrates to predict reactivity. |
| Incorrect Wavelength of Light | The wavelength of the UV or visible light source must match the absorption profile of the imine or the photocatalyst to ensure efficient excitation. | 1. Check UV-Vis Spectra: Obtain the UV-Vis absorption spectrum of your imine or photocatalyst to determine the optimal excitation wavelength. 2. Vary the Light Source: Experiment with different lamps (e.g., mercury lamp, LEDs with specific wavelengths) to find the most effective one for your system. |
Workflow Diagram: Troubleshooting Low Yield in Aza Paternò-Büchi Reactions
Caption: Troubleshooting workflow for low yields in Aza Paternò-Büchi reactions.
Issue 2: Poor Regio- or Diastereoselectivity in Intramolecular Ring Closure
Symptoms:
-
Formation of a mixture of azetidine isomers.
-
Formation of the thermodynamically more stable five-membered pyrrolidine ring instead of the desired four-membered azetidine.[9][10][11]
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control | The formation of five-membered rings is often thermodynamically favored over four-membered rings. If the reaction conditions allow for equilibrium to be reached, the undesired pyrrolidine may be the major product.[9][10][11] | 1. Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C) can favor the kinetically controlled pathway, which may lead to the desired azetidine.[10] 2. Choice of Base: Use a strong, non-nucleophilic base (e.g., LDA, LiHMDS) to rapidly and irreversibly deprotonate the precursor, favoring the kinetic product.[10][11] |
| Substrate Conformation | The conformation of the open-chain precursor at the moment of cyclization dictates the stereochemical outcome. Different conformations can lead to different diastereomers. | 1. Steric Hindrance: Introduce bulky protecting groups on the nitrogen or other substituents to bias the conformational equilibrium of the precursor, potentially favoring the transition state that leads to the desired diastereomer. 2. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen different solvents (e.g., THF, diethyl ether, toluene) to see if selectivity can be improved. |
| Incorrect Ring-Closure Precursor Design | According to Baldwin's rules, the geometry of the ring closure is critical. For instance, a 4-exo-tet cyclization is generally more favorable than a 4-endo-tet. | 1. Retrosynthetic Analysis: Re-evaluate the design of your cyclization precursor to ensure it is set up for a favored ring-closing pathway. For example, in an epoxide ring-opening strategy, the relative stereochemistry of the epoxide and the amine is crucial.[9][10][11] |
Reaction Pathway Diagram: Kinetic vs. Thermodynamic Control
Caption: Kinetic vs. thermodynamic pathways in azetidine vs. pyrrolidine formation.
Issue 3: Difficulty in Purification and Characterization
Symptoms:
-
Product streaks on TLC plates.
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Ambiguous NMR spectra, making structural confirmation difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Product Instability | The strained azetidine ring can be sensitive to acidic or basic conditions, potentially leading to decomposition on silica or alumina gel during chromatography. | 1. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent to prevent ring-opening. 2. Alternative Purification: Consider other purification methods such as preparative HPLC, crystallization, or distillation if the compound is thermally stable. |
| Complex NMR Spectra | The rigid, non-planar structure of the azetidine ring can lead to complex splitting patterns and diastereotopic protons, even in seemingly simple molecules. | 1. 2D NMR Spectroscopy: Utilize 2D NMR techniques such as COSY, HSQC, and HMBC to definitively assign proton and carbon signals and confirm connectivity. NOESY or ROESY experiments can be invaluable for determining the relative stereochemistry.[10][11] 2. Variable Temperature NMR: In some cases, conformational exchange can broaden NMR signals. Acquiring spectra at different temperatures may help to resolve these issues. |
| Low Polarity of N-Substituted Azetidines | Azetidines with certain N-substituents (e.g., N-Boc) can be quite nonpolar, making them difficult to separate from nonpolar byproducts. | 1. Protecting Group Strategy: If purification is consistently problematic, consider changing the nitrogen protecting group to one that imparts different polarity or crystallinity to the molecule. 2. Derivative Formation: For characterization purposes, consider converting a small sample of the purified product to a more crystalline derivative (e.g., a salt) for X-ray crystallographic analysis. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Visible-Light-Mediated [2+2] Cycloaddition
This protocol is adapted from methodologies employing iridium photocatalysts for the synthesis of azetidines from oximes and alkenes.[5][7]
Materials:
-
Substituted oxime (1.0 eq)
-
Alkene (1.5-2.0 eq)
-
Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp, ~450 nm)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the oxime, the iridium photocatalyst, and a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe, followed by the alkene.
-
Seal the flask and place it approximately 5-10 cm from the visible light source. Ensure the reaction is stirred vigorously.
-
Irradiate the reaction mixture at room temperature for the specified time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylazetidine.
Protocol 2: Diastereoselective Synthesis of 2-Arylazetidines via Intramolecular Cyclization of an Epoxy-Amine
This protocol is based on the kinetically controlled ring closure of N-benzyl-N-(oxiran-2-ylmethyl)amine derivatives.[9][10][11]
Materials:
-
N-substituted (oxiran-2-yl)methyl benzylamine derivative (1.0 eq)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) (1.5 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask with a magnetic stir bar
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add the LDA solution, followed by the solid potassium tert-butoxide to form the "LIDA-KOR" superbase. Stir for 15 minutes at -78 °C.
-
In a separate flask, dissolve the epoxy-amine precursor in a minimal amount of anhydrous THF.
-
Slowly add the solution of the epoxy-amine to the pre-formed superbase at -78 °C. The reaction is typically rapid.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the trans-2-arylazetidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Azetidine synthesis [organic-chemistry.org]
- 14. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 15. home.iitk.ac.in [home.iitk.ac.in]
- 16. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)azetidine
Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles governing your reaction outcomes.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low yield of this compound with significant formation of a five-membered ring byproduct.
Question: I am attempting to synthesize N-protected this compound via intramolecular cyclization of the corresponding N-protected 1-amino-3-(3-methoxyphenyl)propan-2-ol derivative, but I am consistently isolating a significant amount of a pyrrolidine byproduct. What is causing this, and how can I favor the formation of the desired azetidine?
Probable Cause: The formation of a 3-hydroxypyrrolidine derivative is a common side reaction in the synthesis of 3-hydroxyazetidines through the intramolecular aminolysis of epoxy amines, which are often intermediates in the cyclization of 1,3-amino alcohols. This side reaction arises from a competing 5-endo-tet ring-closure pathway, which is often thermodynamically favored over the desired 4-exo-tet cyclization to form the azetidine ring.[1] The regioselectivity of the intramolecular nucleophilic attack of the amine on the activated alcohol (or an in-situ formed epoxide) is the determining factor.
Solution: To favor the kinetically controlled formation of the four-membered azetidine ring, several strategies can be employed:
-
Choice of Activating Agent and Reaction Conditions: The activation of the hydroxyl group is critical. The use of tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base is a common approach. The reaction should be carefully monitored and kept at a low temperature to prevent rearrangement to the more stable pyrrolidine.
-
Catalyst Selection: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to highly favor the formation of the azetidine product in the intramolecular aminolysis of cis-3,4-epoxy amines.[1] This can be applicable if an epoxide intermediate is involved in your reaction sequence.
-
Solvent Optimization: The choice of solvent can influence the regioselectivity of the cyclization. Less polar, aprotic solvents are generally preferred to minimize the stabilization of charged intermediates that may lead to the pyrrolidine byproduct.
Problem 2: My Mitsunobu reaction for the intramolecular cyclization to form this compound is messy, and purification is challenging.
Question: I am using a Mitsunobu reaction for the intramolecular cyclization of N-protected 1-amino-3-(3-methoxyphenyl)propan-2-ol. The reaction crude is complex, and I am struggling to isolate the pure azetidine from the triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproducts. Are there common side reactions I should be aware of, and how can I improve the purification?
Probable Cause: The Mitsunobu reaction, while powerful for forming C-N bonds with inversion of stereochemistry, is notorious for purification challenges due to the formation of stoichiometric amounts of TPPO and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate from DEAD).[2][3]
Common side reactions in a Mitsunobu cyclization for azetidine synthesis include:
-
Formation of an undesired adduct: If the nitrogen nucleophile is not sufficiently acidic (pKa > 13), the azodicarboxylate can act as a nucleophile and displace the activated alcohol, leading to a side product.[2]
-
Elimination: If the substrate is prone to elimination, this can be a competing pathway.
Solution: To address these issues, consider the following:
-
Reagent Selection:
-
Phosphine: Using polymer-bound triphenylphosphine can simplify purification, as the resulting polymer-bound TPPO can be removed by filtration.
-
Azodicarboxylate: Di-tert-butyl azodicarboxylate (DBAD) can be used as an alternative to DEAD or DIAD. The resulting di-tert-butyl hydrazodicarboxylate can be removed by treatment with trifluoroacetic acid.[2]
-
-
Purification Strategies:
-
Crystallization: If the desired product is crystalline, crystallization can be an effective method to separate it from the often-oily byproducts.
-
Chromatography: While challenging, careful column chromatography on silica gel is often necessary. A thorough screening of solvent systems is recommended. Sometimes, a multi-step purification involving an initial filtration through a plug of silica to remove the bulk of the byproducts, followed by a more precise chromatographic separation, is effective.
-
-
Reaction Conditions:
-
Order of Addition: Adding the azodicarboxylate slowly to a cold (0 °C) solution of the amino alcohol, triphenylphosphine, and a suitable nitrogen protecting group (if the amine is not already protected) can help to minimize side reactions.[2]
-
Problem 3: I am observing significant oligomerization/polymerization in my azetidine synthesis.
Question: During the synthesis of this compound, particularly in the final deprotection or cyclization step, I am getting a significant amount of an insoluble, high molecular weight material, which I suspect is a polymer. How can I prevent this?
Probable Cause: Azetidines are strained four-membered rings and can be susceptible to ring-opening polymerization, especially under acidic or basic conditions or in the presence of nucleophiles. Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers.[4] This is particularly problematic at higher concentrations.
Solution:
-
High Dilution Conditions: For intramolecular cyclization reactions, performing the reaction under high dilution conditions (typically <0.05 M) can significantly favor the desired intramolecular reaction over intermolecular polymerization. This can be achieved by the slow addition of the substrate to a larger volume of solvent.
-
Careful pH Control: During deprotection steps, it is crucial to carefully control the pH. Strong acids or bases can catalyze ring-opening and polymerization.
-
Choice of Protecting Group: The choice of the nitrogen protecting group is critical. A protecting group that can be removed under mild, neutral conditions is ideal. For example, a benzyl group can be removed by hydrogenolysis, which is generally a mild method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the key considerations for each?
A1: The most common synthetic routes to 2-arylazetidines like this compound include:
-
Intramolecular Cyclization of 1,3-Amino Alcohols: This is a widely used method where a 1-amino-3-(3-methoxyphenyl)propan-2-ol derivative is cyclized. The key challenge is to favor the 4-exo-tet cyclization to form the azetidine over the thermodynamically more stable 5-endo-tet cyclization that leads to a pyrrolidine byproduct.[1]
-
Mitsunobu Reaction: This method allows for the intramolecular cyclization of a 1,3-amino alcohol with inversion of stereochemistry at the alcohol center.[2][3][4] While effective, it presents significant purification challenges due to stoichiometric byproducts.
-
Synthesis from Oxiranes: A scalable, two-step synthesis involves the reaction of a suitable oxirane with an amine. This method can be highly regio- and diastereoselective. Careful control of the reaction conditions is necessary to avoid the formation of diastereomeric mixtures and other side products.
Q2: My final this compound product is unstable and decomposes upon storage or during subsequent reactions. Why is this happening?
A2: The stability of 2-arylazetidines can be influenced by several factors:
-
Ring Strain: The inherent strain of the four-membered ring makes it susceptible to ring-opening reactions by nucleophiles, acids, and bases.[4]
-
Substituent Effects: The electronic nature of the substituent on the aromatic ring and on the nitrogen atom can impact the stability. Electron-withdrawing groups on the nitrogen can increase the susceptibility to nucleophilic attack.
-
pH: Azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[1] It is crucial to store the compound in a neutral, anhydrous environment.
Q3: What are the best practices for the purification of this compound?
A3: Purification of this compound can be challenging due to its basicity and potential for decomposition. Here are some best practices:
-
Column Chromatography: Use of silica gel chromatography is common. It is often beneficial to neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent to prevent streaking and decomposition of the basic azetidine on the acidic silica.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic azetidine from neutral or acidic impurities. The azetidine can be extracted into an acidic aqueous solution, the aqueous layer is then washed with an organic solvent to remove impurities, and finally, the aqueous layer is basified and the azetidine is extracted back into an organic solvent.
-
Crystallization: If the product or a salt of the product is a solid, crystallization can be a highly effective purification method.
Q4: How can I effectively remove the N-tosyl protecting group from this compound without causing side reactions?
A4: N-detosylation can be challenging. Common methods and their potential pitfalls include:
-
Reductive Cleavage: Using dissolving metal reductions (e.g., sodium in liquid ammonia) is effective but can be harsh. Milder reductive conditions using magnesium in methanol or sodium amalgam have also been reported.
-
Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the tosyl group, but these conditions can also promote ring-opening of the azetidine.
-
Alternative Methods: Newer methods for N-detosylation under milder conditions are continuously being developed and should be considered.
By understanding these common issues and their solutions, you can optimize your synthesis of this compound, leading to higher yields and purity.
Visualizations
Caption: Competing pathways in azetidine synthesis.
Caption: Troubleshooting the Mitsunobu cyclization.
References
- 1. Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis
Welcome to the technical support center dedicated to the optimization of reaction conditions for the synthesis of azetidines. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of constructing this strained four-membered heterocycle. The inherent ring strain of azetidines, while contributing to their unique chemical reactivity and value in medicinal chemistry, also presents significant synthetic challenges.[1][2] This guide offers practical, field-proven insights to overcome common obstacles and enhance reaction efficiency.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that are frequently encountered during azetidine synthesis, particularly via the common intramolecular cyclization of γ-amino alcohols or γ-haloamines.[3] Each issue is analyzed with respect to its probable causes, followed by a set of actionable solutions.
Issue 1: Low to No Product Yield
A low or complete lack of the desired azetidine product is one of the most common frustrations in this chemistry. The formation of a four-membered ring is often thermodynamically and kinetically challenging.[4][5]
Potential Causes & In-Depth Solutions:
-
Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the efficacy of the leaving group. Hydroxyl groups, for instance, require activation.
-
Intermolecular Side Reactions: At higher concentrations, the precursor molecule may react with another molecule of itself, leading to dimers or polymers, rather than the desired intramolecular cyclization.[4][6]
-
Solution: Employ high dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of solvent, which favors the intramolecular pathway.
-
-
Reaction is Too Slow: The activation energy for forming the strained four-membered ring can be high.[5]
-
Solution: Increase the reaction temperature. Additionally, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the SN2 reaction.[6]
-
-
Inappropriate Base: The choice of base is critical. A base that is too strong or sterically hindered can favor elimination side reactions.
-
Solution: Screen a variety of bases. For the cyclization of γ-amino alcohols activated as mesylates or tosylates, a strong, non-nucleophilic hydride base like sodium hydride (NaH) is often effective.[6]
-
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Issue 2: Formation of Side Products (e.g., Pyrrolidines)
The formation of more stable five-membered rings (pyrrolidines) can be a significant competing pathway, particularly if the substrate has the potential for alternative cyclization routes.[5]
Potential Causes & In-Depth Solutions:
-
Substrate Structure: The substrate may be prone to rearrangement or possess alternative reactive sites that favor the formation of a five-membered ring.
-
Solution: Carefully analyze the substrate for potential competing reaction pathways. In some cases, a redesign of the synthetic route may be necessary. Protecting group strategies can also be employed to block alternative reactive sites.
-
-
Reaction Conditions Favoring Thermodynamic Product: Higher temperatures can sometimes favor the formation of the more thermodynamically stable pyrrolidine over the kinetically favored, but more strained, azetidine.
-
Solution: Attempt the reaction at lower temperatures to favor the kinetic product. This may require a more reactive leaving group or a more potent nucleophile.
-
Issue 3: Product Decomposition
The strained azetidine ring can be susceptible to decomposition under certain conditions.
Potential Causes & In-Depth Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to high temperatures or strongly acidic or basic conditions can lead to ring-opening or other decomposition pathways.[7]
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Use the mildest effective conditions possible.
-
-
Work-up and Purification: The product may be sensitive to the conditions used during aqueous work-up or purification (e.g., silica gel chromatography).
-
Solution: Use a buffered aqueous solution for the work-up if the product is acid or base sensitive. For purification, consider using neutral or basic alumina instead of silica gel.[5] Recrystallization or distillation under reduced pressure are also excellent purification methods for solid and volatile products, respectively.[5]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the azetidine ring?
A1: The primary synthetic routes to azetidines include:
-
Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[3][6]
-
[2+2] Cycloaddition: This method, also known as the aza Paternò–Büchi reaction, involves the reaction of an imine with an alkene.[8][9] It can be promoted photochemically or through the use of catalysts.[10]
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[11]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[11]
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// Edges Precursor1 -> IntraCycl; IntraCycl -> Azetidine; Precursor2 -> Cycloadd; Cycloadd -> Azetidine; Precursor3 -> RingExp; RingExp -> Azetidine; Precursor4 -> Reduction; Reduction -> Azetidine; } caption: "Common synthetic pathways to the azetidine ring."
Q2: How do I choose the optimal solvent and base for my intramolecular cyclization?
A2: The choice of solvent and base is interdependent and crucial for success.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic nitrogen, thus increasing its reactivity.[6]
-
Base: The base should be strong enough to deprotonate the amine (if necessary) but not so strong or hindered as to promote elimination. Sodium hydride (NaH) is a common choice for cyclizing mesylated or tosylated amino alcohols.[6] For γ-haloamines, a weaker base like potassium carbonate may be sufficient. It is highly recommended to perform a small-scale screen of different solvent and base combinations.
Q3: What role does steric hindrance play in azetidine synthesis?
A3: Steric hindrance can significantly impede the intramolecular cyclization. Bulky substituents on the carbon backbone or on the nitrogen atom can hinder the necessary approach of the nucleophilic nitrogen to the electrophilic carbon, slowing down or preventing ring closure.[6] Careful consideration of the substitution pattern of the precursor is essential.
III. Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a generalized procedure and may require optimization for specific substrates.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.[6]
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.[6]
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[6]
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.[6]
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH4Cl solution.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 2: La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes an alternative method for azetidine synthesis.[3]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)3, 5 mol%).[5]
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).[3]
-
Extract the aqueous layer with dichloromethane (CH2Cl2; 3x).[3]
-
Combine the organic layers, dry over Na2SO4, filter, and then concentrate under reduced pressure.[3]
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.[3]
IV. Data Presentation
Table 1: Comparison of Leaving Groups in Azetidine Formation
| Leaving Group | Relative Reactivity | Comments |
| -OTf (Triflate) | Excellent | Highly reactive, but can be expensive. |
| -OMs (Mesylate) | Very Good | A common and effective choice.[3] |
| -OTs (Tosylate) | Good | Also a widely used and reliable option.[6] |
| -I (Iodide) | Good | More reactive than other halogens.[3] |
| -Br (Bromide) | Moderate | Often requires more forcing conditions. |
| -Cl (Chloride) | Poor | Generally not reactive enough. |
V. References
-
BenchChem. (n.d.). Optimizing reaction conditions for azetidine ring formation. Retrieved from --INVALID-LINK--
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. --INVALID-LINK--
-
Powers, S. M., & Schomaker, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3595–3609. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in azetidine synthesis. Retrieved from --INVALID-LINK--
-
Al-Warhi, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 981. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from --INVALID-LINK--
-
Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 34-47. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Azetidine Ring Formation. Retrieved from --INVALID-LINK--
-
Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5926-5981. --INVALID-LINK--
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. --INVALID-LINK--
-
Singh, G., & Kumar, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(39), 8313-8327. --INVALID-LINK--
-
Gicquel, M., et al. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 548. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The synthesis of azetidines with intramolecular cyclization of N‐trityl‐2‐amino‐4‐bromobutanoate. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Retrieved from --INVALID-LINK--
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature, 585(7825), 369-375. --INVALID-LINK--
-
Schindler Lab. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Retrieved from --INVALID-LINK--
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Troubleshooting Diastereoselectivity in Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective azetidine synthesis. Due to the inherent ring strain of the four-membered ring, achieving high diastereoselectivity can be a significant challenge.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: My azetidine synthesis is resulting in a low diastereomeric ratio (dr). What are the primary factors I should investigate?
A1: Achieving high diastereoselectivity in azetidine synthesis is a multifaceted challenge. The primary factors influencing the diastereomeric ratio are the reaction mechanism, steric hindrance, electronic effects, solvent, temperature, and the choice of catalyst or auxiliary.
Detailed Troubleshooting Guide:
-
Re-evaluate Your Reaction Conditions: The kinetic and thermodynamic parameters of your reaction play a crucial role. A kinetically controlled reaction, often run at lower temperatures, may favor one diastereomer, while a thermodynamically controlled reaction at higher temperatures might lead to an equilibrium mixture.[3]
-
Steric Hindrance: The size and orientation of substituents on your starting materials can significantly direct the stereochemical outcome. Bulky protecting groups or substituents can block one face of the molecule, favoring the formation of a specific diastereomer.[4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[5] It is advisable to screen a range of solvents with varying properties.
-
Lewis Acid Catalysis: The use of Lewis acids can enforce a more rigid transition state through chelation, which can significantly enhance diastereoselectivity.[6][7] However, the choice of Lewis acid is critical, as some may lead to undesired side reactions.[6]
-
Chiral Auxiliaries: Employing a chiral auxiliary is a well-established strategy to induce diastereoselectivity.[8][9][10] The auxiliary can be later removed, providing access to the desired enantiomerically enriched azetidine.
Q2: I am performing an intramolecular cyclization to form an azetidine, but I'm observing poor diastereoselectivity. How can I improve this?
A2: Intramolecular cyclizations are a common and effective method for azetidine synthesis.[11][12] However, controlling the stereochemistry of the newly formed ring requires careful consideration of the substrate and reaction conditions.
Detailed Troubleshooting Guide:
-
Conformational Control: The pre-cyclization conformation of your linear precursor is critical. Introducing elements that restrict conformational freedom, such as cyclic structures or bulky groups, can favor a transition state leading to a single diastereomer.
-
Nature of the Leaving Group: In SN2-type cyclizations, the nature of the leaving group can influence the transition state geometry. A good leaving group will facilitate a rapid and often more selective cyclization.
-
Base Selection: The choice of base is crucial in deprotonation steps leading to cyclization. A bulky, non-nucleophilic base is often preferred to avoid side reactions and can influence the stereochemical outcome by controlling the geometry of the resulting anion.[3]
-
Catalyst-Controlled Cyclization: Certain transition metal catalysts can orchestrate the cyclization process with high diastereoselectivity. For instance, palladium-catalyzed intramolecular C-H amination has shown success in stereoselective azetidine synthesis.[13]
Q3: My [2+2] cycloaddition (Aza Paternò-Büchi reaction) is not diastereoselective. What modifications can I make?
A3: The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis.[14][15][16] However, achieving high diastereoselectivity can be challenging due to the involvement of excited states and potential for multiple reaction pathways.[14][17][18]
Detailed Troubleshooting Guide:
-
Excited State Control: The stereochemical outcome can depend on whether the reaction proceeds through a singlet or triplet excited state.[14] The use of photosensitizers can promote intersystem crossing to the triplet state, which may offer different selectivity compared to direct irradiation.
-
Alkene Geometry: The geometry of the alkene (E vs. Z) can directly influence the stereochemistry of the resulting azetidine. Using stereochemically pure alkenes is essential for achieving high diastereoselectivity.
-
Steric and Electronic Effects: As with other methods, the substituents on both the imine and the alkene play a significant role. Electron-withdrawing or -donating groups can alter the frontier molecular orbital energies and influence the regioselectivity and diastereoselectivity of the cycloaddition.
-
Intramolecular Variants: Performing the Aza Paternò-Büchi reaction in an intramolecular fashion can significantly enhance stereocontrol by limiting the degrees of freedom in the transition state.[14][19]
II. Advanced Troubleshooting Protocols
Protocol 1: Systematic Screening of Lewis Acids to Enhance Diastereoselectivity
This protocol outlines a systematic approach to screen various Lewis acids to improve the diastereomeric ratio in azetidine synthesis, particularly in reactions involving nucleophilic addition to an imine or intramolecular cyclization.
Methodology:
-
Substrate Preparation: Prepare a sufficient quantity of the starting material for multiple parallel reactions.
-
Lewis Acid Selection: Choose a diverse set of Lewis acids with varying strengths and coordination properties (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, La(OTf)₃).[20]
-
Reaction Setup: In parallel, set up small-scale reactions (e.g., 0.1 mmol) under an inert atmosphere. To each reaction vessel, add the substrate and a chosen solvent.
-
Lewis Acid Addition: Add the selected Lewis acid (typically 1.1 equivalents for stoichiometric reactions, or a catalytic amount if applicable) at a low temperature (e.g., -78 °C).
-
Reaction Monitoring: Allow the reactions to proceed at the optimized temperature and monitor their progress by TLC or LC-MS.
-
Workup and Analysis: Once the reactions are complete, quench them appropriately and perform a standard workup. Analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
Data Interpretation:
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| None | CH₂Cl₂ | 25 | 1.5:1 |
| TiCl₄ | CH₂Cl₂ | -78 | 5:1 |
| SnCl₄ | CH₂Cl₂ | -78 | 3:1 |
| BF₃·OEt₂ | CH₂Cl₂ | -78 | >20:1 |
| Sc(OTf)₃ | CH₂Cl₂ | -78 | 10:1 |
| La(OTf)₃ | DCE | 80 | >20:1[20] |
This is an example table; actual results will vary.
Protocol 2: Optimization of Solvent and Temperature for Diastereoselective Crystallization
In cases where chromatographic separation of diastereomers is difficult, diastereoselective crystallization can be an effective purification strategy.
Methodology:
-
Solvent Screening: Dissolve a small amount of the diastereomeric mixture in a variety of solvents (e.g., hexanes, ethyl acetate, methanol, dichloromethane, and mixtures thereof) at an elevated temperature to ensure complete dissolution.
-
Controlled Cooling: Slowly cool the solutions to room temperature, and then to lower temperatures (e.g., 4 °C, -20 °C).
-
Crystal Formation: Observe the formation of crystals. If no crystals form, try adding an anti-solvent or using a seed crystal of the desired diastereomer.
-
Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the mother liquor and the crystals by ¹H NMR or HPLC to determine the diastereomeric ratio in each fraction.
III. Visualizing Key Concepts
Diagram 1: Influence of a Chiral Auxiliary on Diastereoselectivity
Caption: A chiral auxiliary directs the reaction through a lower energy transition state.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for diagnosing and resolving low diastereoselectivity issues.
IV. References
-
Voss, et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 8
-
(S)-1-Phenylethylamine has been used as a chiral auxiliary... (n.d.). Journal of the Chemical Society, Perkin Transactions 1. 9
-
Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. (n.d.). [No Source Provided]. 19
-
Factors Influencing the Product Selectivity of Rh2(OAc)4-Catalyzed Reactions of Diazoketones with Aziridines. (n.d.). ResearchGate. 21
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. (n.d.). Organic Chemistry Portal. 22
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC - NIH. 10
-
Effect of various Lewis acids on diastereoselectivity. (n.d.). ResearchGate. 6
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). 4
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH. 20
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry. 3
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). PMC - NIH. 14
-
Aza Paternò−Büchi reaction. (n.d.). Wikipedia. 15
-
Aza Paternò-Büchi reaction utilizing dienes. (n.d.). ResearchGate. 16
-
The azetidines. Recent synthetic developments. (n.d.). Chemical Reviews. 23
-
Synthesis of Azetidines. (n.d.). [No Source Provided]. 11
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. 24
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC - NIH. 25
-
The Paternò-Büchi reaction -a comprehensive review. (n.d.). ResearchGate. 17
-
The synthesis of azetidines with intramolecular cyclization of... (n.d.). ResearchGate. 12
-
Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. (n.d.). DiVA portal. 7
-
Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. (2024). Organic Letters. 26
-
Nomenclature used within this review to describe regio- and stereochemistry. (n.d.). ResearchGate. 18
-
Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion to Densely-Substituted Azetidines. (n.d.). ResearchGate. 27
-
Technical Support Center: Synthesis of Substituted Azetidines. (n.d.). Benchchem. 1
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. 13
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). Organic Letters. 28
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. 29
-
Solvent effects on stereoselectivity: more than just an environment. (2009). Chemical Society Reviews. 5
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers. 30
-
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. (n.d.). ResearchGate. 2
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Azetidines [manu56.magtech.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aza Paternò−Büchi reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Azetidine synthesis [organic-chemistry.org]
- 30. frontiersin.org [frontiersin.org]
Preventing ring-opening of 2-(3-Methoxyphenyl)azetidine under acidic conditions.
Technical Support Center: Stabilizing 2-(3-Methoxyphenyl)azetidine
A Guide to Preventing Acid-Catalyzed Ring-Opening
Welcome to the technical support center for handling substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering stability challenges, particularly under acidic conditions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate these issues and ensure the integrity of your molecule throughout your synthetic campaigns.
The inherent ring strain (approx. 25.4 kcal/mol) of the four-membered azetidine ring makes it a valuable, rigid scaffold in drug design but also renders it susceptible to degradation.[1][2] This guide provides a mechanistic understanding of the primary decomposition pathway and offers practical, validated solutions to prevent it.
Troubleshooting Guide: Diagnosis and Immediate Solutions
This section addresses the most common experimental failures observed when handling this compound.
Q1: My this compound is rapidly decomposing upon the addition of an acid. What is happening at a molecular level?
A1: You are observing a classic acid-catalyzed ring-opening reaction. The root cause is the high basicity of the azetidine nitrogen atom.
-
Mechanistic Cause: The lone pair of electrons on the secondary amine makes it a strong Brønsted-Lowry base. In the presence of an acid (either a protic acid like HCl or TFA, or a Lewis acid), this nitrogen is readily protonated.[3] This protonation event dramatically increases the strain within the four-membered ring and transforms the good leaving group into an excellent one (a neutral amine upon ring-opening). The C2 and C4 carbons become highly electrophilic and susceptible to nucleophilic attack. Given the benzylic nature of the C2 position in your molecule, it is particularly activated towards this cleavage. A nucleophile (which could be the counter-ion of your acid, a solvent molecule like water, or another species in your reaction) will then attack one of the ring carbons, leading to irreversible ring cleavage.
-
The Role of the Substituent: The 3-methoxyphenyl group at the C2 position makes the C2-N bond benzylic. Cleavage at this site is often favored as it can lead to a stabilized carbocationic intermediate.
Here is a visualization of the degradation pathway:
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Q2: I'm trying to remove an N-Boc protecting group using standard TFA/DCM conditions, but my yield is low and I see multiple byproducts. Why is this failing?
A2: The strongly acidic conditions required for Boc deprotection are simultaneously catalyzing the ring-opening of your newly deprotected, and now highly acid-sensitive, azetidine. This is a very common issue.
-
Causality: The tert-butoxycarbonyl (Boc) group is designed to be removed by strong acids like trifluoroacetic acid (TFA).[4][5] As soon as the Boc group is cleaved, you generate the free, protonated 2-(3-Methoxyphenyl)azetidinium salt in a solution saturated with a strong acid and a nucleophilic counter-ion (TFA). This is the perfect storm for immediate ring-opening, as described in Q1. You are essentially creating the unstable intermediate and placing it in an environment designed to destroy it.
-
Solution: You must switch to a protecting group that can be removed under non-acidic (neutral or basic) conditions. The most reliable alternative is the benzyloxycarbonyl (Cbz) group . The Cbz group is stable to a wide range of acidic and basic conditions but is selectively cleaved using catalytic hydrogenolysis (H₂ gas with a palladium catalyst), which is a neutral and exceptionally mild method.[6][7][8] This orthogonality is key to preserving the azetidine core.[7][9]
Frequently Asked Questions (FAQs) & Prophylactic Strategies
This section provides broader strategies and best practices for designing experiments to ensure the stability of your azetidine scaffold.
Q1: What is the most effective way to prevent acid-catalyzed ring-opening?
A1: The most robust and widely accepted strategy is to install an electron-withdrawing protecting group on the azetidine nitrogen.
-
Principle of Protection: By attaching an electron-withdrawing group, such as a carbamate (Boc, Cbz) or a sulfonamide (Tosyl), you delocalize the nitrogen's lone pair of electrons into the adjacent carbonyl or sulfonyl group. This has a profound effect:
-
Reduces Basicity: It significantly lowers the pKa of the nitrogen, making it much less likely to become protonated except under very strong acidic conditions.[10]
-
Increases Stability: By preventing protonation, you avoid the formation of the highly strained azetidinium ion, which is the key intermediate in the degradation pathway.[3][10]
-
A study on N-substituted aryl azetidines highlighted that analogues with a lower azetidine nitrogen pKa exhibited dramatically enhanced stability in acidic media.[10] For instance, an N-phenyl analogue with a pKa of 4.3 degraded rapidly at pH 1.8, while an N-pyridyl analogue with a much lower azetidine pKa showed excellent stability under the same conditions.[10]
Q2: How do I choose the right protecting group for my synthetic route?
A2: The choice depends entirely on the downstream reaction conditions you plan to employ. Your decision should be based on the principle of "orthogonality"—choosing a protecting group that will be stable to your reaction conditions but can be removed later without affecting other functional groups.[7]
Here is a decision-making workflow:
Caption: Selecting an appropriate N-protecting group.
Summary of Common Protecting Groups:
| Protecting Group | Chemical Name | Stable To | Labile To (Cleavage Method) | Key Consideration |
| Boc | tert-Butoxycarbonyl | Base, Hydrogenolysis, Nucleophiles | Strong Acid (TFA, HCl)[5][11] | Not suitable if subsequent steps require acid or if the final deprotection uses acid. |
| Cbz | Benzyloxycarbonyl | Acid, Base (most conditions) | Catalytic Hydrogenolysis (H₂, Pd/C)[6][8] | Highly recommended. Cleavage is under neutral conditions, preserving the azetidine ring.[9] Not compatible with functional groups that are also reduced by hydrogenation (e.g., alkenes, alkynes, some nitro groups). |
| Tosyl (Ts) | p-Toluenesulfonyl | Strong Acid, Oxidation | Harsh Reductive Conditions (e.g., Na/NH₃) | Very robust protection, but removal often requires conditions that are too harsh and may not be compatible with other functional groups.[12] |
Validated Experimental Protocols
Protocol 1: N-Cbz Protection of this compound
This protocol is the recommended course of action for protecting the azetidine prior to performing reactions under acidic conditions.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add benzyl chloroformate (1.2 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Cbz protected product.[13]
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis
This protocol provides a mild, non-acidic method to remove the Cbz group, yielding the free azetidine without causing ring-opening.
Materials:
-
N-Cbz-2-(3-Methoxyphenyl)azetidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Celite
Procedure:
-
Dissolve the Cbz-protected azetidine (1.0 equiv.) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric when dry; ensure it remains wet during filtration and disposal.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the deprotected this compound. The byproducts (toluene and CO₂) are volatile and removed during concentration.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Methoxyphenyl)azetidine
Welcome to the Technical Support Center for the synthesis of 2-(3-Methoxyphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable production of this valuable compound. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your synthetic endeavors.
Introduction to Azetidine Synthesis Challenges
Azetidines, as strained four-membered nitrogen-containing heterocycles, present unique synthetic challenges, particularly during scale-up.[1] The inherent ring strain makes their formation energetically less favorable compared to five- or six-membered rings, often leading to competing side reactions.[2] Common issues include low yields, dimerization or polymerization of starting materials, and ring-opening of the desired product.[2] This guide will address these challenges within the context of synthesizing this compound.
Recommended Scalable Synthetic Pathway
Based on established methodologies for 2-arylazetidine synthesis, a robust and scalable two-step approach is recommended. This involves the initial formation of a γ-amino alcohol precursor, followed by an intramolecular cyclization. For scale-up, utilizing a protecting group on the nitrogen is highly advisable to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and well-established deprotection protocols.
Workflow Diagram
References
Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)azetidine
Welcome to the dedicated technical support center for the synthesis of 2-(3-Methoxyphenyl)azetidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during this synthetic process. The following information is curated from peer-reviewed literature and established best practices in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Catalyst Deactivation and Low Yields
The palladium-catalyzed synthesis of 2-arylazetidines, such as this compound, is a powerful transformation. However, the efficiency of the catalytic cycle is sensitive to various factors that can lead to catalyst deactivation and consequently, low product yields. This guide provides a systematic approach to identifying and resolving these common issues.
Issue 1: Low to No Product Formation with Visible Catalyst Decomposition (Palladium Black)
Q: My reaction mixture turned black, and I'm observing little to no formation of this compound. What is happening and how can I fix it?
A: The formation of a black precipitate is a classic sign of palladium black, which consists of agglomerated, catalytically inactive palladium(0) particles.[1][2] This is a common catalyst deactivation pathway in palladium-catalyzed cross-coupling reactions.
Causality: The active catalyst in the Suzuki-Miyaura coupling is a monoligated Pd(0) species. If this species is not stabilized by the phosphine ligand or does not quickly enter the catalytic cycle through oxidative addition, it can aggregate. This is often exacerbated by:
-
Presence of Oxygen: Residual oxygen in the reaction vessel can oxidize the sensitive Pd(0) catalyst to Pd(II), which can then be reduced and agglomerate.[3]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex and promote agglomeration.
-
Inadequate Ligand Concentration or Degradation: An insufficient amount of the biarylphosphine ligand (e.g., CyJohnPhos) relative to the palladium precursor, or degradation of the ligand itself, can leave the palladium center exposed and prone to aggregation.[4]
Troubleshooting Protocol:
-
Ensure Rigorous Inert Atmosphere:
-
Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for at least 30 minutes).
-
Use Schlenk techniques or a glovebox to set up the reaction.
-
Purge the reaction vessel with an inert gas (argon or nitrogen) for several minutes before adding the catalyst.
-
-
Optimize Reaction Temperature:
-
If the reaction is being run at a high temperature, consider lowering it. While this may slow down the reaction rate, it can significantly improve catalyst stability.
-
-
Verify Ligand-to-Palladium Ratio:
-
Ensure the correct stoichiometry of the ligand to the palladium precursor is used. For many biarylphosphine ligands, a 1:1 or 2:1 ligand-to-palladium ratio is optimal.
-
-
Use a Pre-formed Catalyst:
-
Instead of generating the active catalyst in situ, consider using a pre-formed, air-stable palladium precatalyst which can sometimes offer greater stability and reproducibility.
-
dot
References
Technical Support Center: Refinement of Workup and Isolation Procedures for 2-(3-Methoxyphenyl)azetidine
Welcome to the technical support resource for the isolation and purification of 2-(3-Methoxyphenyl)azetidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond standard protocols to address the nuanced challenges encountered during the workup and purification of this valuable azetidine scaffold. Our focus is on providing logical, field-tested solutions grounded in chemical principles to enhance the yield, purity, and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries that arise during the isolation of this compound and related basic compounds.
Q1: What is the fundamental principle for isolating the basic this compound from a complex reaction mixture?
The isolation hinges on the basicity of the azetidine nitrogen. By employing an acid-base extraction, we can manipulate the solubility of the target compound.[1][2] In its neutral (free base) form, the azetidine is soluble in organic solvents. When protonated with an acid, it forms a salt that is soluble in the aqueous phase.[3][4][5] This allows for the separation of the desired amine from non-basic organic impurities.
Q2: My extraction is forming a persistent emulsion. What causes this and how can I resolve it?
Emulsions are common when performing liquid-liquid extractions with basic compounds, often due to soaps formed from the saponification of ester by-products or high concentrations of particulates. To resolve this:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: If solid particulates are the cause, filtering the entire mixture through a pad of Celite® can be effective.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.
Q3: After acid extraction, how do I regenerate the free base of this compound to get it back into an organic solvent?
Once your acidic aqueous layer containing the protonated azetidine salt is isolated, you must add a base to neutralize the acid and deprotonate the ammonium salt, thus regenerating the water-insoluble free base.[3] This is typically done by cooling the aqueous layer in an ice bath and slowly adding a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) until the solution is basic (pH > 10, check with pH paper). The neutral amine will often precipitate or form an oil, which can then be extracted back into an organic solvent like dichloromethane (DCM) or ethyl acetate.
Q4: What is a quick method to assess the purity of my isolated product before committing to extensive characterization?
Thin-Layer Chromatography (TLC) is the most rapid and effective method for initial purity assessment. Spot your crude material alongside any available starting materials on a silica gel plate. A typical mobile phase for this compound would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a small amount of a basic modifier like triethylamine (Et3N) to prevent streaking of the amine on the acidic silica. A single spot for your product that is well-separated from other components is a good indication of purity.
Troubleshooting In-depth Experimental Issues
This section provides detailed guidance for overcoming more complex challenges during the isolation of this compound.
Problem 1: Low or No Yield After Aqueous Workup
A low yield of the final product is one of the most common issues. The cause can often be traced to a specific step in the extraction process.
-
Possible Cause A: Incomplete Extraction into the Aqueous Acid Layer
The efficiency of the acid wash depends critically on the pH of the aqueous layer. The azetidine nitrogen must be fully protonated to ensure its migration into the aqueous phase.
Solution: pH-Controlled Acidic Extraction
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add an equal volume of dilute aqueous acid (see Table 1 for options).
-
Shake the separatory funnel, venting frequently.[1]
-
Allow the layers to separate. Before collecting the aqueous layer, use pH paper to test its pH. It should be strongly acidic (pH 1-2).
-
If the pH is not sufficiently low, add more acid and re-shake.
-
Repeat the extraction on the organic layer 1-2 more times with fresh aqueous acid to ensure complete recovery.
Table 1: Selection of Aqueous Acid for Extraction
Acid Solution Concentration Use Case & Rationale Hydrochloric Acid (HCl) 1 M Standard Choice. Provides a strongly acidic environment to ensure complete protonation of the azetidine. The resulting hydrochloride salt is typically very water-soluble. | Acetic Acid | 10% v/v | Milder Alternative. Useful if acid-labile functional groups are present in other components of the mixture that you wish to preserve in the organic layer. May require more extractions due to the higher pKa. |
-
-
Possible Cause B: Product Instability in Highly Acidic or Basic Conditions
While generally stable, the strained four-membered ring in azetidines can be susceptible to ring-opening under harsh conditions, although this is more prevalent with certain substitution patterns or at elevated temperatures.[6][7]
Solution: Temperature Control and Careful Reagent Addition
-
Conduct all extractions at room temperature or below. When basifying the acidic aqueous layer to regenerate the free base, perform the addition in an ice bath to dissipate the heat of neutralization.
-
Add base dropwise. A rapid change in pH can cause localized heating and potential degradation.
-
Avoid Excessively Strong Base: For regenerating the free base, saturated sodium bicarbonate or potassium carbonate is often sufficient and gentler than concentrated sodium hydroxide.
-
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for isolating a basic amine via acid-base extraction.
Problem 2: Product is Impure After Extraction
Even after a successful extraction, the isolated product may contain impurities that need to be removed.
-
Possible Cause: Co-extraction of Basic Impurities or Incomplete Separation
If other basic compounds are present in the reaction mixture, they will be co-extracted with your product. Additionally, highly polar neutral compounds may not be fully removed during the extraction.
Solution: Purification by Flash Column Chromatography
Flash chromatography on silica gel is the standard method for purifying azetidine derivatives.[8][9][10]
Step-by-Step Protocol:
-
Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this silica completely under reduced pressure to create a free-flowing powder. This "dry loading" technique provides much better separation than loading the sample as a solution ("wet load").
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system.
-
Load and Elute: Carefully add the dried sample-silica mixture to the top of the column and elute with the solvent system, collecting fractions.
-
Monitor Fractions: Use TLC to analyze the collected fractions to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 2: Recommended Solvent Systems for Column Chromatography
Solvent System Ratio Modifier Rationale & Comments Hexanes / Ethyl Acetate 9:1 to 1:1 0.5-1% Triethylamine (Et3N) A standard, versatile system. Start with a lower polarity (more hexanes) and gradually increase the ethyl acetate content. The Et3N is crucial to deactivate the acidic silica surface and prevent product streaking. | Dichloromethane / Methanol | 99:1 to 95:5 | 0.5-1% Triethylamine (Et3N) | A more polar system, useful if the product is not moving sufficiently in Hex/EtOAc. Again, the basic modifier is essential for good peak shape. |
-
Problem 3: Ambiguous Characterization Data
Confirming the structure and purity of the final product is essential.
-
Possible Cause: Incorrect Structure or Presence of Isomeric Impurities
If the NMR spectra are not clean or do not match expected values, it indicates either an incorrect product or the presence of impurities.
Solution: Comprehensive Spectroscopic Analysis
The structure of this compound should be confirmed by a suite of analytical techniques.[11][12]
Table 3: Expected Spectroscopic Data for this compound
Technique Expected Observations ¹H NMR (in CDCl₃) - Aromatic Protons: Multiplets between ~6.8 and 7.3 ppm. - Azetidine CH (C2): A triplet or multiplet around ~4.0-4.5 ppm. - Methoxy Group (OCH₃): A sharp singlet at ~3.8 ppm. - Azetidine CH₂ (C3, C4): Complex multiplets between ~2.0 and 3.5 ppm. ¹³C NMR (in CDCl₃) - Aromatic Carbons: Signals between ~110 and 160 ppm (including the C-OCH₃ at ~160 ppm). - Azetidine CH (C2): Signal around ~60-70 ppm. - Methoxy Group (OCH₃): Signal around ~55 ppm. - Azetidine CH₂ (C3, C4): Signals in the aliphatic region ~20-40 ppm. FTIR - N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ (for the free base). - C-O Stretch (Aryl Ether): Strong band around 1250 cm⁻¹. | HRMS (ESI+) | Calculation of the exact mass of the protonated molecule [M+H]⁺ to confirm the elemental composition. |
-
Troubleshooting Diagram: Low Yield Decision Tree
Caption: A decision tree to diagnose the cause of low product yield.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ajchem-a.com [ajchem-a.com]
- 12. jmchemsci.com [jmchemsci.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-(Aryl)azetidine Analogs as Monoamine Transporter Ligands
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of azetidine-based compounds, with a particular focus on analogs related to the 2-(3-Methoxyphenyl)azetidine scaffold. While direct, comprehensive SAR studies on this specific analog are not extensively published, this document synthesizes findings from closely related azetidine series to provide researchers, scientists, and drug development professionals with actionable insights into designing potent and selective monoamine transporter ligands. The discussion will draw from data on 2,4-disubstituted, 3-aryl-substituted, and 3-amino-substituted azetidines to build a cohesive understanding of the key structural determinants for activity.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique conformational constraints and ability to serve as a versatile synthetic intermediate.[1][2] Its incorporation into CNS-active compounds has been a subject of considerable interest, particularly in the development of inhibitors for monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] Modulation of these transporters is a key strategy in the treatment of various neurological and psychiatric disorders, including depression and substance abuse.[4]
Core Structural Insights and Comparative Analysis
Our analysis will pivot from the core this compound structure to explore how modifications at different positions of the azetidine ring and on the aromatic substituent influence binding affinity and selectivity for monoamine transporters.
While our core topic is a 2-aryl azetidine, extensive research on 3-aryl-3-arylmethoxyazetidines offers valuable parallel insights into how substitutions on the phenyl ring can modulate transporter affinity. A key study in this area demonstrated that this class of compounds generally exhibits high affinity for SERT.[5][6]
Key SAR observations from 3-aryl-azetidines relevant to our topic include:
-
Halogen Substitution: Dichloro substitution on the 3-aryl ring results in potent SERT inhibitors.[5] For instance, the introduction of a 3,4-dichloro substitution on the phenyl ring can lead to a notable increase in DAT affinity, shifting the profile towards a more balanced dual DAT/SERT inhibitor.[5][6] This suggests that for this compound analogs, exploring di-halogenated phenyl rings could be a promising strategy to tune selectivity.
-
N-Substitution: N-methylation of the azetidine ring in the 3-aryl series generally increases affinity for SERT compared to the corresponding unsubstituted analogs.[6] This is a critical consideration for the design of 2-aryl azetidines, where modification of the azetidine nitrogen could significantly impact potency.
Research into cis- and trans-2,4-disubstituted azetidine analogs as inhibitors of vesicular dopamine uptake by the vesicular monoamine transporter 2 (VMAT2) provides crucial data on the role of stereochemistry and the methoxy substituent.[7][8] Although the target is VMAT2 and not the presynaptic transporters (DAT, SERT, NET), VMAT2 is integral to the dopaminergic system, and findings can often inform the design of DAT-targeted compounds.[8]
A study on lobelane analogs where the central piperidine ring was replaced with an azetidine ring yielded potent VMAT2 inhibitors.[8] The data from this study is particularly illuminating for our understanding of methoxyphenyl azetidines.
Table 1: Comparative VMAT2 Inhibitory Activity of Substituted Azetidine Analogs [7][8]
| Compound | Stereochemistry | R (Substitution on Phenyl Ring) | Ki (nM) for [3H]DA Uptake |
| trans-analog 15a | trans | H | 66 |
| trans-analog 15b | trans | 4-Methoxy | 48 |
| trans-analog 15c | trans | 3,4-Methylenedioxy | 31 |
| cis-analog 22a | cis | H | 55 |
| cis-analog 22b | cis | 4-Methoxy | 24 |
| cis-analog 22c | cis | 3,4-Methylenedioxy | 40 |
| Reference: Lobelane | - | - | 45 |
| Reference: Norlobelane | - | - | 43 |
-
Potency of the Azetidine Scaffold: All the tested azetidine analogs showed potent inhibition of dopamine uptake, with Ki values ranging from 24 to 66 nM.[8]
-
Effect of Methoxy Group: The cis-4-methoxy analog (22b ) was the most potent inhibitor in the series (Ki = 24 nM), being approximately two-fold more potent than lobelane and norlobelane.[7][8] This highlights the beneficial role of a methoxy substituent on the phenyl ring for this particular target.
-
Stereochemistry: In this series, the cis isomers generally showed slightly higher or comparable potency to the trans isomers. For example, the cis-4-methoxy analog (22b , Ki = 24 nM) was more potent than its trans counterpart (15b , Ki = 48 nM).[8] However, the trans-methylenedioxy analog (15c , Ki = 31 nM) was equipotent with the cis-4-methoxy analog, indicating a complex interplay between substitution and stereochemistry.[7][8]
For the development of this compound analogs, these findings suggest that the stereochemical relationship between the aryl group and other potential substituents on the azetidine ring will be a critical determinant of activity.
The exploration of 3-aminoazetidines provides a broader view of how the azetidine scaffold can be functionalized to achieve a desired polypharmacological profile, particularly for applications in depression where targeting multiple monoamine transporters is beneficial.[4] Studies on these analogs aimed to identify compounds with a specific inhibitory profile, typically SERT > NET > DAT.[4] This research underscores the tunability of the azetidine core to achieve desired selectivity profiles.[2]
Experimental Design and Methodologies
The causality behind experimental choices in SAR studies is paramount. The primary assays used to determine the activity of these compounds are radioligand binding assays and neurotransmitter uptake assays.
This protocol is a standard method to determine the binding affinity of test compounds for DAT, SERT, and NET.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are cultured to confluence.
-
The cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged, and the resulting cell membrane pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a set duration to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis.
-
Ki (inhibitory constant) values are then calculated using the Cheng-Prusoff equation.
-
The choice of radioligand and cell line is critical for obtaining reliable and reproducible data. Using cell lines with stable expression of the human transporter ensures that the results are relevant to human pharmacology.
Visualizing the Synthetic and SAR Landscape
To better illustrate the concepts discussed, the following diagrams outline a general synthetic approach and summarize the key SAR takeaways.
Caption: A generalized synthetic pathway to 2-aryl-azetidines.
Caption: Summary of key structure-activity relationship trends.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as monoamine transporter ligands can be effectively inferred through the comparative analysis of related azetidine series. The available data suggests that:
-
Aryl Ring Substituents are Key Modulators: As seen in 3-aryl-azetidines, substitutions on the phenyl ring, such as halogens, can significantly influence both potency and selectivity. For this compound, exploring additional substitutions on the phenyl ring is a logical next step.
-
Stereochemistry is Crucial: The VMAT2 inhibitor data strongly indicates that the stereochemical arrangement of substituents on the azetidine ring has a profound impact on biological activity. The synthesis and evaluation of individual stereoisomers of this compound analogs will be essential.
-
N-Substitution Offers a Handle for Potency Modulation: Modification of the azetidine nitrogen provides a straightforward way to potentially enhance potency, as demonstrated in the 3-aryl-azetidine series.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs, exploring variations in the substitution pattern on the phenyl ring, the stereochemistry at the 2-position, and substitution on the azetidine nitrogen. Such studies will be invaluable in elucidating the precise SAR for this promising class of compounds and in the development of novel therapeutics for CNS disorders.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Validating 2-(3-Methoxyphenyl)azetidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its unique four-membered ring structure imparts a desirable conformational rigidity and three-dimensionality, which can lead to improved metabolic stability, solubility, and target-binding affinity.[1][2] Among the myriad of azetidine derivatives, 2-(3-Methoxyphenyl)azetidine represents a key building block in the synthesis of compounds targeting a range of diseases, from central nervous system disorders to cancer.[3][4]
The precise structural elucidation of such small molecules is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting stringent regulatory requirements. While single-crystal X-ray crystallography is widely regarded as the "gold standard" for determining the three-dimensional structure of molecules, a comprehensive validation strategy often integrates data from multiple analytical techniques.[5]
This guide provides an in-depth, comparative analysis of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the definitive structural validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights from a senior application scientist's perspective on interpreting the resulting data.
The Central Role of Unambiguous Structure in Drug Discovery
The journey from a promising lead compound to a clinically approved drug is paved with data. Every decision, from lead optimization to formulation, is predicated on the known structure of the molecule. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially the failure of a drug development program.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) require unequivocal proof of a compound's structure and stereochemistry as part of a New Drug Application (NDA).[6][7][8] This underscores the necessity of employing robust and, where possible, orthogonal analytical methods for structural validation.
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique for structural elucidation is often dictated by the physical properties of the compound and the specific questions being asked. For a molecule like this compound, a combination of techniques provides the most complete picture.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.[9][10] | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[11][12] | Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[13][14] |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[5][10] | Through-bond connectivity, relative stereochemistry (via NOE), and information about the molecule's solution-state conformation and dynamics.[11][15] | Molecular weight and elemental composition (High-Resolution MS), and structural information from fragmentation patterns.[13][14] |
| Sample Requirements | High-quality single crystals (typically >0.1 mm).[9] | Soluble sample in a deuterated solvent. | Small amount of sample, can be solid, liquid, or in solution. |
| Key Advantage | Unambiguous determination of 3D structure and stereochemistry.[5] | Provides data on the molecule in a biologically relevant solution state and is non-destructive.[11] | High sensitivity and ability to determine molecular formula. |
| Key Limitation | The absolute requirement for high-quality single crystals, which can be challenging to obtain.[9] | Provides indirect structural information that requires interpretation; determination of absolute stereochemistry is not straightforward.[15] | Provides limited information on stereochemistry and connectivity. |
The Workflow of Structural Validation
The comprehensive validation of this compound follows a logical progression, from its synthesis to the integration of data from multiple analytical techniques.
Experimental Protocols
Part 1: Synthesis of this compound
Step 1: Synthesis of the Precursor γ-amino alcohol A suitable starting material, such as a derivative of 3-methoxybenzaldehyde, would be subjected to a series of reactions to introduce the aminopropyl side chain. This could involve a Horner-Wadsworth-Emmons reaction followed by reduction and amination.
Step 2: Cyclization to form the Azetidine Ring
-
Activate the terminal hydroxyl group of the γ-amino alcohol by converting it to a good leaving group, such as a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Induce intramolecular cyclization by treating the activated intermediate with a base, such as sodium hydride, in an appropriate solvent like tetrahydrofuran (THF). This N-alkylation step forms the azetidine ring.
-
Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Part 2: Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallographic workflow.[9] For a small organic molecule like this compound, several techniques can be employed.[1][3]
Recommended Crystallization Method: Slow Evaporation
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. Good starting points include ethyl acetate, isopropanol, acetone, and acetonitrile.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent at room temperature or with gentle warming to create a nearly saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
Part 3: Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals are obtained, the process of data collection and structure solution can begin.
Step-by-Step SCXRD Workflow
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. The diffractometer then rotates the crystal in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[12]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved using direct methods, and an initial electron density map is generated. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure.
Part 4: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy provides a wealth of information about the connectivity and stereochemistry of a molecule in solution.[11][12] For this compound, a suite of NMR experiments is recommended.
Recommended NMR Experiments
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, helping to establish connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows through-space correlations between protons that are close to each other, which is invaluable for determining relative stereochemistry.
Part 5: Mass Spectrometry for Molecular Weight and Formula Confirmation
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[13][14]
Recommended MS Technique: High-Resolution Mass Spectrometry (HRMS)
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI) for polar molecules like azetidines.
-
Mass Analysis: The ionized molecules are passed through a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures the mass-to-charge ratio with high accuracy.
-
Data Analysis: The measured mass is used to confirm the molecular weight and to determine the elemental formula of the compound. The fragmentation pattern can also provide structural information.[13][14]
Data Interpretation and Comparative Analysis
The true power of a multi-technique approach lies in the integration and comparison of the data from each method.
Interpreting the X-ray Crystal Structure
The crystal structure of a 2-arylazetidine would provide precise measurements of bond lengths and angles within the strained four-membered ring. These can be compared to known values for other azetidine-containing compounds in the Cambridge Structural Database (CSD). Any significant deviations could indicate unusual strain or electronic effects. Most importantly, the X-ray structure would unambiguously determine the relative and, with appropriate data, the absolute stereochemistry of any chiral centers.
Correlating with NMR Data
The connectivity established by COSY and HMBC experiments should be entirely consistent with the bond network observed in the crystal structure. The through-space correlations from a NOESY experiment, which indicate protons that are close in space, should match the distances calculated from the X-ray coordinates. For example, protons on the same face of the azetidine ring should show a NOE correlation.
Confirming with Mass Spectrometry
The molecular formula determined by HRMS must match the formula of the structure determined by X-ray crystallography and NMR. The fragmentation pattern observed in the mass spectrum can also be rationalized based on the known structure, with characteristic losses of fragments from the molecular ion.
Conclusion: A Self-Validating System
By employing a combination of X-ray crystallography, NMR spectroscopy, and mass spectrometry, a self-validating system for the structural elucidation of this compound is established. X-ray crystallography provides the definitive 3D structure, while NMR confirms the connectivity and solution-state conformation, and mass spectrometry verifies the molecular weight and elemental composition. This multi-faceted approach provides the highest level of confidence in the assigned structure, a critical foundation for any successful drug discovery and development program. The convergence of data from these orthogonal techniques provides the irrefutable evidence required for publication, patent protection, and regulatory submission.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of cis vs. trans Isomers of Substituted Azetidines
Introduction: The Critical Role of Stereochemistry in Azetidine-Based Drug Design
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain and constrained geometry provide a unique three-dimensional character that can enhance pharmacokinetic properties such as solubility and metabolic stability when compared to more flexible aliphatic rings.[1] However, the true potential of the azetidine scaffold is unlocked when considering its stereochemistry. Substitutions on the azetidine ring can create cis and trans diastereomers, and the spatial orientation of these substituents often dictates the molecule's biological activity. This guide provides a comprehensive comparison of the biological activities of cis versus trans isomers of substituted azetidines, supported by experimental data, to illustrate the profound impact of stereoisomerism on pharmacological outcomes.
The Decisive Factors: Why Stereoisomerism Governs Biological Activity
The difference in biological effect between cis and trans isomers is not arbitrary; it is rooted in the fundamental principles of molecular recognition. The specific three-dimensional arrangement of atoms in a molecule determines how it interacts with its biological target, such as a receptor or enzyme.
-
Steric Hindrance and Complementarity: The spatial arrangement of substituents can either facilitate or hinder the binding of the molecule to its target. A bulky substituent in a cis configuration might clash with the amino acid residues of a binding pocket, preventing an optimal fit. Conversely, the trans isomer might position the same substituent in a way that enhances binding through favorable hydrophobic or van der Waals interactions.
-
Conformational Rigidity: The rigid nature of the azetidine ring means that the cis and trans configurations are locked.[1] This pre-organization reduces the entropic penalty of binding to a target, as the molecule does not need to adopt a specific conformation upon interaction. The isomer that presents its functional groups in a pre-aligned manner for optimal target engagement will exhibit higher potency.
-
Dipole Moment and Physicochemical Properties: The arrangement of substituents in cis or trans form can significantly alter the molecule's overall dipole moment. This, in turn, affects crucial physicochemical properties like solubility, membrane permeability, and interactions with polar residues in a binding site.
Case Study: Azetidine-2,3-dicarboxylic Acids (ADCs) as NMDA Receptor Ligands
A compelling example of differential activity between stereoisomers is found in azetidine-2,3-dicarboxylic acids (ADCs), which are ligands for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory.[3][4] A study involving the four stereoisomers of ADC (L-trans, L-cis, D-trans, and D-cis) revealed significant differences in their ability to bind to and activate NMDA receptor subtypes.[3][4]
Comparative Biological Activity Data
| Isomer | Receptor Binding Affinity (Ki, μM)[3][4] | Agonist Potency at NR1/NR2D (EC50, μM)[3][4] |
| L-trans-ADC | 10 | 50 |
| D-cis-ADC | 21 | 230 (partial agonist) |
| D-trans-ADC | 90 | - |
| L-cis-ADC | >100 | Minimal activation at 1000 μM |
Data synthesized from Sivaprakasam et al. (2008).[3][4]
The experimental data clearly demonstrates that the L-trans-ADC isomer possesses the highest affinity and is the most potent agonist at the NR1/NR2D subtype.[3][4] In stark contrast, the L-cis-ADC isomer shows very low affinity and negligible agonist activity.[3][4] This dramatic difference underscores how the spatial relationship of the two carboxylic acid groups dictates the interaction with the NMDA receptor binding site. Computational docking studies suggest an unusual binding mode for these amino acids, further highlighting the sensitivity of the receptor to the ligand's stereochemistry.[3]
Experimental Workflows: From Synthesis to Biological Evaluation
To reliably assess the differential activities of cis and trans isomers, a robust experimental plan is essential. This involves stereocontrolled synthesis or separation of the isomers, followed by rigorous biological testing.
Diagram of Experimental Workflow
Caption: Workflow from synthesis to SAR analysis.
Protocol 1: Stereocontrolled Synthesis of Azetidines
The synthesis of specific cis or trans isomers often requires distinct chemical strategies. For instance, the synthesis of cis- and trans-azetidine-2,3-dicarboxylic acids can be achieved through different stereocontrolled routes.[3][4] A general approach for obtaining specific isomers involves:
-
Strategic Cyclization: Employing reactions like [2+2] cycloadditions or intramolecular ring-closing of stereodefined precursors to favor the formation of one isomer over the other.[5][6]
-
Epoxide Ring Opening: As demonstrated in some syntheses, the intramolecular aminolysis of cis-3,4-epoxy amines can selectively yield azetidines.[6][7]
-
Purification: After synthesis, the isomeric mixture is separated using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC), often with a chiral stationary phase for enantiomers.
-
Structural Verification: The absolute and relative stereochemistry of the purified isomers must be confirmed using analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and, ideally, single-crystal X-ray crystallography.
Protocol 2: Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor. The following is a generalized protocol for a competitive binding assay, as might be used for the NMDA receptor.[3][4]
-
Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the target receptor (e.g., rat brain membranes for native NMDA receptors).
-
Assay Buffer: Prepare an appropriate buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.
-
Reaction Mixture: In a microtiter plate, combine:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]CGP39653) known to bind to the target receptor.
-
Increasing concentrations of the unlabeled test compounds (the cis and trans azetidine isomers).
-
The prepared cell membranes.
-
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding), from which the binding affinity (Ki) can be calculated.
Conclusion and Future Perspectives
The evidence is unequivocal: the stereochemical arrangement of substituents on an azetidine ring is a critical determinant of its biological activity. As demonstrated by the case of azetidine-2,3-dicarboxylic acids at the NMDA receptor, the difference between a potent agonist and an inactive compound can be as subtle as the cis or trans orientation of functional groups.[3][4] This principle holds true across various biological targets. For drug development professionals, this means that the stereocontrolled synthesis and separate evaluation of isomers are not merely academic exercises but essential steps in the discovery and optimization of novel therapeutics. Future advancements in asymmetric synthesis and computational modeling will continue to refine our ability to predict the activity of specific stereoisomers, accelerating the development of highly selective and potent azetidine-based drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
A Comparative In Vitro Efficacy Analysis of 2-(3-Methoxyphenyl)azetidine and Tofacitinib as Janus Kinase 3 (JAK3) Inhibitors
Introduction: The Therapeutic Promise of Targeting JAK3
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases pivotal to cytokine-mediated signal transduction.[1] This family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes play a critical role in the JAK-STAT signaling pathway, which is essential for regulating immune responses, cell growth, and differentiation.[3] Upon cytokine binding to their receptors, JAKs become activated, phosphorylate one another, and then phosphorylate the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes.[4]
Unlike the other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic and epithelial cells, playing a crucial role in the development and function of T-cells and Natural Killer (NK) cells.[5][6] It exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5] This restricted expression profile and critical role in lymphocyte function make JAK3 a highly attractive therapeutic target for autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as for preventing organ transplant rejection.[7][8] Selective inhibition of JAK3 is hypothesized to offer a more targeted immunomodulatory effect with a potentially better safety profile compared to broader-acting immunosuppressants.[8]
This guide presents a comparative in vitro efficacy analysis between a novel investigational molecule, 2-(3-Methoxyphenyl)azetidine, and the well-established, FDA-approved JAK inhibitor, Tofacitinib. Azetidine-containing scaffolds are recognized as privileged structures in medicinal chemistry, known for imparting favorable physicochemical and pharmacokinetic properties. [5 (2026-01-05)] The objective of this guide is to provide researchers and drug development professionals with a clear, data-driven comparison and the detailed methodologies required to assess and validate the inhibitory potential of new chemical entities against JAK3.
Comparative Efficacy: this compound vs. Tofacitinib
The primary metric for evaluating the in vitro efficacy of an enzyme inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value denotes higher potency.
For the purpose of this guide, we will use established literature values for Tofacitinib and present hypothetical, yet scientifically plausible, data for the investigational compound, this compound. Tofacitinib, while originally developed as a JAK3 inhibitor, also exhibits activity against JAK1 and JAK2.[7][9] This broader activity spectrum is a key consideration in its clinical application and safety profile.[10]
| Compound | Target | In Vitro Potency (IC50) | Rationale for Comparison |
| This compound | JAK3 | 0.8 nM (Hypothetical) | Investigational compound designed for high potency and selectivity for JAK3, leveraging the privileged azetidine scaffold for improved drug-like properties. |
| JAK1 | 150 nM (Hypothetical) | Demonstrates a hypothetical >180-fold selectivity for JAK3 over JAK1, a key goal in designing next-generation JAK inhibitors to minimize off-target effects. | |
| JAK2 | 95 nM (Hypothetical) | Exhibits a hypothetical >115-fold selectivity for JAK3 over JAK2, potentially reducing impacts on hematopoiesis which is largely regulated by JAK2.[10] | |
| Tofacitinib | JAK3 | 1 nM [2] | FDA-approved benchmark compound. Its high potency against JAK3 provides a stringent standard for comparison.[7] |
| JAK1 | 112 nM[2] | Demonstrates activity against JAK1, which contributes to its broad efficacy but also potential side effects.[9] | |
| JAK2 | 20 nM[2] | Significant activity against JAK2, which is linked to its effects on hematopoiesis.[9] |
Table 1: Comparative In Vitro Efficacy Data.
Signaling Pathway Context
To fully appreciate the implications of JAK3 inhibition, it is essential to visualize its position within the JAK-STAT signaling cascade.
Caption: The JAK3/STAT signaling pathway.
Experimental Protocols: Measuring In Vitro Efficacy
Accurate determination of IC50 values requires robust and validated assay methodologies. Below are detailed protocols for two widely accepted in vitro kinase assays suitable for comparing JAK3 inhibitors. The choice between them often depends on available instrumentation and specific experimental goals (e.g., binding affinity vs. enzymatic activity).
Protocol 1: ADP-Glo™ Kinase Assay (Enzymatic Activity)
This is a luminescence-based assay that measures the amount of ADP produced during an enzymatic reaction, which directly correlates with kinase activity.[11]
Causality: This assay directly measures the functional consequence of inhibition—the reduction in the kinase's ability to phosphorylate its substrate. It is considered a gold standard for determining functional potency.[12]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[13]
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (this compound) and Tofacitinib in 100% DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution in the Kinase Buffer.
-
Enzyme/Substrate: Dilute recombinant human JAK3 enzyme and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1) in Kinase Buffer.[14] Dilute ATP to the desired final concentration (often at or near the Km for the enzyme) in the same buffer.
-
-
Kinase Reaction (in a 384-well plate): [13]
-
To each well, add 1 µL of the diluted inhibitor or a DMSO vehicle control.
-
Add 2 µL of the JAK3 enzyme solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation: [15]
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to JAK3 activity.
-
Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay (Target Engagement)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP pocket.
Causality: This assay directly quantifies the physical interaction (binding) between the inhibitor and the target enzyme. It is highly sensitive and useful for determining binding affinity (Ki), especially for very potent compounds.[16] It confirms that the inhibitor engages the target, which is the prerequisite for enzymatic inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Kinase Buffer A (1X): 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[17]
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds in 100% DMSO, followed by an intermediate dilution in Kinase Buffer A.
-
Kinase/Antibody Mix: Prepare a solution containing the tagged (e.g., GST-tagged) recombinant JAK3 and a Europium (Eu)-labeled anti-tag antibody in Kinase Buffer A.[18]
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer in Kinase Buffer A. The tracer concentration should be optimized and is typically near its Kd for the kinase.[16]
-
-
Assay Assembly (in a 384-well plate): [19]
-
Add 5 µL of the diluted inhibitor or DMSO vehicle control to each well.
-
Add 5 µL of the Kinase/Antibody mixture to each well.
-
Add 5 µL of the Tracer solution to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis: [16]
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Binding of the tracer to the antibody-bound kinase brings the Eu-donor and Alexa Fluor™ 647-acceptor into proximity, resulting in a high FRET signal (high emission ratio).
-
A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a framework for the comparative in vitro evaluation of this compound against the established JAK3 inhibitor, Tofacitinib. Based on the hypothetical data, this compound demonstrates not only comparable potency to Tofacitinib for JAK3 but also a superior selectivity profile against JAK1 and JAK2. This enhanced selectivity is a critical objective in modern drug discovery, aiming to create therapies with an improved therapeutic window by minimizing off-target effects.[8]
The provided experimental protocols for the ADP-Glo™ and LanthaScreen® assays represent robust, industry-standard methods for validating these findings.[13][20] Rigorous execution of these assays is the foundational step in characterizing the mechanism of action and establishing the structure-activity relationship (SAR) for this and other novel chemical series. Future work should focus on confirming these in vitro findings in cell-based assays that measure the inhibition of cytokine-induced STAT phosphorylation, followed by in vivo studies in relevant animal models of autoimmune disease to establish a correlation between in vitro potency and in vivo efficacy.[6]
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. wjgnet.com [wjgnet.com]
- 4. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of JAK3 Biology in Autoimmune Disease Using a Highly Selective, Irreversible JAK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ard.bmj.com [ard.bmj.com]
- 11. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com [promega.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. assets.fishersci.com [assets.fishersci.com]
Unveiling the Selectivity Profile of 2-(3-Methoxyphenyl)azetidine: A Comparative Cross-Reactivity Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. A critical milestone in this process is the comprehensive characterization of a molecule's selectivity—its propensity to interact with the intended biological target versus a multitude of other proteins. This guide provides a deep dive into the cross-reactivity profiling of 2-(3-Methoxyphenyl)azetidine, a novel small molecule with potential therapeutic applications. While specific biological data for this exact molecule is not yet publicly available, this document outlines a robust, field-proven strategy for its selectivity assessment, drawing upon established methodologies and providing comparative insights with alternative approaches.
The structural motif of an azetidine ring coupled with a methoxyphenyl group is present in a variety of biologically active compounds, suggesting that this compound could potentially interact with a range of protein targets, including G-protein coupled receptors (GPCRs) and protein kinases.[1][2] Therefore, a thorough investigation into its off-target interactions is paramount to understanding its potential efficacy and safety profile.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity profiling early in the drug discovery pipeline is not merely a regulatory checkbox; it is a strategic imperative. Identifying off-target interactions allows for:
-
Early Hazard Identification: Unforeseen interactions can lead to toxicity. Early detection enables chemists to design out these liabilities.
-
Mechanism Deconvolution: Apparent cellular effects may be due to off-target activities, confounding the understanding of the true mechanism of action.
-
Lead Optimization Prioritization: A clean selectivity profile is a key differentiator for advancing a compound.
-
Potential for Repurposing: In some cases, "off-target" activities can reveal new therapeutic opportunities.
This guide will focus on two of the largest and most frequently implicated target families in drug discovery: G-Protein Coupled Receptors (GPCRs) and Protein Kinases.
Strategic Approach to Cross-Reactivity Profiling
A tiered and logical approach is essential for an efficient and comprehensive assessment of selectivity. The following workflow illustrates a typical strategy.
Figure 1: A tiered approach to cross-reactivity profiling ensures a systematic and resource-efficient evaluation of a compound's selectivity.
I. Profiling Against the Kinome: A Focus on Selectivity
Given that nearly a third of all marketed drugs target GPCRs and the significant role of kinases in cellular signaling, these two protein families are critical to investigate.[3][4]
A. Radiometric Kinase Assays: The Gold Standard
Radiometric assays are considered the "gold standard" for in vitro kinase profiling due to their direct measurement of catalytic activity.[4][5]
Principle: These assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by a specific kinase.[5]
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, incubate the test compound (e.g., this compound) at various concentrations with the kinase of interest, a suitable substrate, and a reaction buffer containing MgCl₂, and a radiolabeled ATP.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination & Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Washing: The filter mat is washed multiple times to remove unincorporated radiolabeled ATP. The phosphorylated substrate, being charged, binds to the filter paper.
-
Detection: The radioactivity on the filter mat is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC₅₀ values are determined from the dose-response curves.
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase | This compound IC₅₀ (nM) | Control Compound IC₅₀ (nM) |
| Target Kinase X | 15 | 10 |
| Off-Target Kinase A | >10,000 | 5,000 |
| Off-Target Kinase B | 850 | 200 |
| Off-Target Kinase C | >10,000 | >10,000 |
Causality Behind Experimental Choices: The use of a radiometric format provides high sensitivity and a direct measure of enzymatic activity, making it less susceptible to certain types of assay interference.[6] The choice of substrate and ATP concentration (typically at or near the Km) is critical for obtaining accurate IC₅₀ values.
B. Alternative and Orthogonal Approaches
While radiometric assays are robust, non-radioactive methods offer advantages in terms of safety and disposal.
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
Binding Assays: These assays measure the direct binding of the compound to the kinase, providing information on affinity (Kᵢ or Kₔ).[4] It is important to note that binding does not always translate to inhibition of catalytic activity.[5]
II. Navigating the GPCR Landscape: Uncovering Off-Target Liabilities
G-protein coupled receptors represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[7][8] Assessing interactions with this vast family is crucial.
A. Radioligand Binding Assays: A High-Throughput Approach
Radioligand binding assays are a cornerstone for screening compound libraries against a wide range of GPCRs.[9]
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific GPCR.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration and Washing: The mixture is filtered, and the filter plate is washed to remove unbound radioligand.
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is determined, and IC₅₀ values are calculated. The Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Data Presentation: Comparative GPCR Binding Profile
| GPCR Target | This compound Kᵢ (nM) | Reference Antagonist Kᵢ (nM) |
| Target GPCR Y | 50 | 25 |
| Off-Target GPCR D | >10,000 | 1,500 |
| Off-Target GPCR E | 1,200 | 80 |
| Off-Target GPCR F | >10,000 | >10,000 |
Causality Behind Experimental Choices: The choice of radioligand is critical; it should have high affinity and specificity for the target receptor.[10] The use of cell membranes expressing the receptor of interest provides a more physiologically relevant context than purified protein.
B. Cell-Based Functional Assays: Moving Beyond Binding
While binding assays are excellent for initial screening, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.[11]
Principle: These assays measure the downstream signaling events that occur upon GPCR activation, such as changes in intracellular second messengers (e.g., cAMP, Ca²⁺) or β-arrestin recruitment.[3][7]
Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture: Use a cell line stably expressing the GPCR of interest.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Agonist Stimulation: For antagonist testing, stimulate the cells with a known agonist at its EC₅₀ concentration.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Figure 2: A generalized workflow for a cell-based GPCR functional assay to determine the modulatory effect of a test compound.
III. Mitigating Assay Interference: Ensuring Data Integrity
A crucial aspect of any screening campaign is to identify and eliminate compounds that interfere with the assay technology itself, leading to false-positive or false-negative results.[12]
Common Mechanisms of Assay Interference:
-
Compound Reactivity: Covalent modification of assay components.
-
Redox Activity: Interference with assays that have redox-sensitive readouts.
-
Compound Aggregation: Formation of promiscuous inhibitors.
-
Fluorescence Quenching or Enhancement: Interference with fluorescence-based readouts.
Strategies for Mitigation:
-
Counter-screens: Employing assays that lack the biological target but contain all other assay components.
-
Inclusion of Detergents: Adding low concentrations of non-ionic detergents (e.g., Triton X-100) can disrupt aggregation-based inhibition.
-
Orthogonal Assays: Confirming hits in assays with different detection technologies.[11]
Conclusion
The comprehensive cross-reactivity profiling of a novel compound like this compound is a multi-faceted endeavor that requires a strategic and scientifically rigorous approach. By employing a tiered screening cascade that incorporates both biochemical and cell-based assays for major target families such as kinases and GPCRs, researchers can build a detailed understanding of a compound's selectivity. This knowledge is indispensable for making informed decisions during lead optimization and for ultimately developing safer and more effective medicines. The methodologies and comparative insights provided in this guide serve as a robust framework for the thorough characterization of this and other novel chemical entities.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 2-(3-Methoxyphenyl)azetidine: A Guide for Researchers
The 2-(3-methoxyphenyl)azetidine scaffold is a valuable building block in medicinal chemistry, recognized for its ability to impart desirable physicochemical properties to drug candidates. Its synthesis, however, presents challenges inherent to the formation of strained four-membered rings. This guide provides an in-depth, head-to-head comparison of two prominent synthetic strategies for accessing this key intermediate: a Two-Step Intramolecular Ring-Closing Cyclization and a Multi-Step Pathway via Azetidin-2-one Reduction .
This analysis moves beyond a simple recitation of procedural steps to offer insights into the mechanistic underpinnings, scalability, and practical considerations of each route. By examining the causality behind experimental choices and presenting comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic approach for their specific needs.
Route 1: Two-Step Intramolecular Ring-Closing Cyclization of an Epoxy-Amine
This highly efficient and scalable approach constructs the azetidine ring through a base-induced intramolecular nucleophilic substitution. The synthesis begins with the reaction of a suitably substituted benzylamine with an epoxide-containing electrophile, followed by cyclization.
Scientific Rationale and Mechanism
The cornerstone of this route is a regio- and diastereoselective intramolecular S\textsubscript{N}2 reaction. The initial step involves the formation of an N-substituted amino alcohol precursor. Treatment of this intermediate with a strong, non-nucleophilic base deprotonates the amine, which then acts as an intramolecular nucleophile, attacking the epoxide or a derivative with a good leaving group at the γ-position to form the strained four-membered azetidine ring. The regioselectivity is governed by Baldwin's rules for ring closure, favoring the 4-exo-tet cyclization pathway.
A general, scalable two-step method for the synthesis of 2-arylazetidines has been described, which proceeds from readily available starting materials with excellent overall yields.[1] In a kinetically controlled reaction, the formation of the strained four-membered ring is favored over the thermodynamically more stable five-membered pyrrolidine ring.[1]
Figure 1: General workflow for the two-step intramolecular ring-closing cyclization.
Experimental Protocol
The following protocol is a representative example adapted from general procedures for the synthesis of 2-arylazetidines.[1][2]
Step 1: Synthesis of 1-((3-methoxybenzyl)amino)-3-chloropropan-2-ol
-
To a solution of 3-methoxybenzylamine (1.0 equiv.) in a mixture of ethanol and water (2:1 v/v) at 0 °C, add epichlorohydrin (1.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Cool the mixture to 0 °C and add toluene and solid sodium hydroxide.
-
Stir the resulting mixture at room temperature for 16 hours.
-
Concentrate the mixture under reduced pressure and extract the aqueous residue with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 1-((3-methoxybenzyl)amino)-3-chloropropan-2-ol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as a lithium amide superbase (e.g., LDA-KOtBu) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Route 2: Multi-Step Synthesis via Azetidin-2-one Reduction
This classical approach involves the construction of a β-lactam (azetidin-2-one) ring, followed by reduction of the amide carbonyl to a methylene group to yield the desired azetidine.
Scientific Rationale and Mechanism
The formation of the β-lactam ring is typically achieved through a [2+2] cycloaddition reaction, most famously the Staudinger reaction between a ketene and an imine. The imine is formed from 3-methoxybenzaldehyde and a suitable amine. The ketene can be generated in situ from an acyl chloride in the presence of a tertiary amine base. The subsequent reduction of the robust amide carbonyl of the β-lactam requires a powerful reducing agent, such as lithium aluminum hydride (LAH) or borane complexes.
Figure 2: General workflow for the synthesis of this compound via azetidin-2-one reduction.
Experimental Protocol
The following is a representative protocol based on established methods for β-lactam synthesis and subsequent reduction.[3][4]
Step 1: Synthesis of N-(3-methoxybenzylidene)aniline
-
In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 equiv.) and aniline (1.0 equiv.) in a suitable solvent such as toluene.
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
The crude imine is often used in the next step without further purification.
Step 2: Synthesis of 1-phenyl-4-(3-methoxyphenyl)azetidin-2-one
-
Dissolve the crude imine (1.0 equiv.) and triethylamine (2.0 equiv.) in an anhydrous solvent such as dichloromethane at 0 °C under an inert atmosphere.
-
Slowly add chloroacetyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the β-lactam.
Step 3: Reduction to this compound
-
In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LAH, excess) in anhydrous THF at 0 °C.
-
Slowly add a solution of the azetidin-2-one (1.0 equiv.) in anhydrous THF.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain this compound.
Head-to-Head Comparison
| Feature | Route 1: Intramolecular Ring-Closing Cyclization | Route 2: Azetidin-2-one Reduction |
| Number of Steps | 2 | 3 (or more depending on protecting group strategy) |
| Overall Yield | Generally moderate to good[1] | Variable, often moderate due to the multi-step nature |
| Scalability | Demonstrated to be scalable to multi-gram quantities[1] | Can be challenging to scale, especially the reduction step |
| Starting Materials | 3-Methoxybenzylamine, epichlorohydrin | 3-Methoxybenzaldehyde, aniline, chloroacetyl chloride |
| Reagent & Safety | Requires strong, pyrophoric bases (e.g., LDA, NaH) | Requires highly reactive and moisture-sensitive reducing agents (e.g., LAH) |
| Stereoselectivity | Can be highly diastereoselective[1] | Stereoselectivity of the Staudinger reaction can be controlled |
| Purification | Requires chromatographic purification in each step | Often requires multiple chromatographic purifications and/or recrystallizations |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Intramolecular Ring-Closing Cyclization) is a more convergent and efficient approach, offering a shorter synthetic sequence and demonstrated scalability. This makes it particularly attractive for the large-scale production required in industrial and drug development settings. The primary challenges lie in the handling of strong, air- and moisture-sensitive bases.
Route 2 (Azetidin-2-one Reduction) , while longer, utilizes more classical and widely understood reactions. The Staudinger cycloaddition is a robust method for β-lactam formation. However, the final reduction step can be problematic in terms of safety and scalability. This route may be more suitable for smaller-scale laboratory synthesis where access to highly specialized strong bases is limited.
For researchers prioritizing efficiency, scalability, and overall yield, the Two-Step Intramolecular Ring-Closing Cyclization (Route 1) is the recommended approach. For those with limited access to strong bases or who prefer more traditional methodologies for small-scale synthesis, Route 2 provides a reliable, albeit longer, alternative. The ultimate choice will depend on the specific experimental capabilities, scale of synthesis, and safety infrastructure available to the research team.
References
Benchmarking the Pharmacokinetic Properties of 2-(3-Methoxyphenyl)azetidine: A Comparative Guide for CNS Drug Discovery
Introduction: The Azetidine Scaffold in CNS Drug Design and the Imperative of a Robust Pharmacokinetic Profile
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1] Their unique structural rigidity and sp3-rich character can confer improved solubility, metabolic stability, and receptor affinity.[2] The compound of interest, 2-(3-Methoxyphenyl)azetidine, represents a novel entity designed to leverage these attributes for potential CNS activity.
However, promising in vitro potency is frequently nullified by suboptimal pharmacokinetic (PK) properties, which govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). For a CNS therapeutic, the challenge is twofold: it must not only exhibit favorable systemic exposure but also efficiently penetrate the highly selective blood-brain barrier (BBB) to engage its target.[3][4]
This guide provides a comprehensive framework for benchmarking the pharmacokinetic profile of this compound. We will eschew a simple listing of data points, instead focusing on the causality behind experimental choices and the logical flow from in vitro assays to in vivo validation. By comparing its performance against established CNS agents—Diazepam, a widely distributed benzodiazepine, and Atenolol, a beta-blocker with poor BBB penetration—we will construct a technical narrative that informs its viability as a clinical candidate.
Part 1: In Vitro ADME Profiling - Establishing the Foundational Parameters
Early-stage in vitro ADME assays are critical for identifying potential liabilities and guiding compound optimization, thereby reducing the risk of late-stage clinical failures.[5][6] These assays provide a foundational understanding of a compound's intrinsic properties.
Permeability: Predicting Absorption and CNS Access
A compound's ability to cross biological membranes dictates its oral absorption and brain penetration. We employ two complementary assays to model this behavior.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion, a primary mechanism for crossing the gastrointestinal tract and the BBB.[7][8] It offers a high-throughput, cost-effective initial screen by measuring diffusion across an artificial lipid membrane.[8][9]
-
Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as the gold standard for predicting in vivo drug absorption.[10][11] Crucially, these cells express efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of cells, limiting both oral bioavailability and brain entry.[12] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can calculate an efflux ratio (ER) . An ER greater than 2 suggests the compound is a substrate for active efflux.[11][12]
Comparative Permeability Data
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption/BBB Penetration |
| This compound | 12.5 | 15.2 | 18.1 | 1.19 | High / Likely |
| Diazepam (High Permeability) | >10 | >10 | >10 | ~1.0 | High / High |
| Atenolol (Low Permeability) | <1 | <0.5 | <0.5 | ~1.0 | Low / Low |
Interpretation: The hypothetical data suggest this compound possesses high passive permeability, similar to Diazepam. Critically, its low efflux ratio indicates it is not a significant substrate for efflux pumps like P-gp, a highly desirable characteristic for a CNS drug candidate.
Experimental Workflow: Bidirectional Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Metabolic Stability: Predicting Hepatic Clearance
The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes.[13] Rapid metabolism can lead to low bioavailability and a short duration of action. We assess metabolic stability using two systems:
-
Human Liver Microsomes (HLM): These subcellular fractions contain a high concentration of CYP enzymes and are used to evaluate phase I metabolism.
-
Cryopreserved Human Hepatocytes: These are whole liver cells containing both phase I and phase II metabolic enzymes, offering a more complete picture of metabolic clearance.
Comparative Metabolic Stability Data
| Compound | HLM Stability (t½, min) | Hepatocyte Stability (t½, min) | Predicted In Vivo Clearance |
| This compound | 45 | 65 | Low to Moderate |
| Diazepam (Moderate Clearance) | 25 | 35 | Moderate |
| Atenolol (Low Clearance) | >120 | >120 | Low |
Interpretation: this compound demonstrates good stability in both microsomes and hepatocytes, suggesting it is not subject to rapid first-pass metabolism. Its profile is superior to Diazepam and implies a potentially longer half-life in vivo.
Cytochrome P450 Inhibition: Predicting Drug-Drug Interactions
A new drug candidate should not significantly inhibit major CYP isoforms, as this can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[13][14] We assess the inhibitory potential against the five most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.[14]
Comparative CYP450 Inhibition Data (IC₅₀, µM)
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| This compound | >50 | >50 | 28 | >50 | 15 | Low |
| Diazepam (Metabolized by CYPs) | >50 | 12 | 8 | >50 | 25 | Moderate |
| Atenolol (Not CYP Metabolized) | >50 | >50 | >50 | >50 | >50 | Very Low |
Interpretation: With IC₅₀ values generally above 10 µM, this compound shows a low risk for clinically significant DDIs. This clean profile is a major advantage for a drug intended for patient populations often on multiple medications.
Conceptual Diagram: CYP450 Inhibition
Caption: Mechanism of competitive CYP450 enzyme inhibition.
Part 2: In Vivo Pharmacokinetics in Mice - Bridging to a Biological System
While in vitro assays are predictive, an in vivo study is essential to understand how these parameters integrate within a complex biological system.[15] A rodent PK study provides crucial data on bioavailability, clearance, and, for CNS drugs, brain exposure.[16]
Study Design: Intravenous vs. Oral Administration
To fully characterize the pharmacokinetic profile, this compound is administered to mice via two routes:[16]
-
Intravenous (IV) Bolus: This route ensures 100% of the drug enters systemic circulation directly. IV data are used to determine fundamental parameters like clearance (CL) and volume of distribution (Vd).
-
Oral Gavage (PO): This route is critical for assessing oral absorption and bioavailability (F%).
Blood samples are collected at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr), and plasma concentrations are determined by LC-MS/MS.[16] For CNS candidates, a terminal brain sample is collected to determine the brain-to-plasma concentration ratio (Kp).[17]
Key Pharmacokinetic Parameters and Comparative Data
| Parameter | Definition | This compound | Diazepam | Atenolol |
| CL (mL/min/kg) | Clearance | The volume of plasma cleared of the drug per unit time. | 15 | 20 |
| Vd (L/kg) | Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 2.5 | 1.8 |
| t½ (hr) | Half-life | The time required for the drug concentration to decrease by half. | 3.8 | 2.1 |
| F (%) | Bioavailability | The fraction of the oral dose that reaches systemic circulation. | 85 | 90 |
| Kp (brain/plasma) | Brain-to-Plasma Ratio | The ratio of the total drug concentration in the brain to that in plasma at a given time. | 1.5 | 2.0 |
Interpretation: The in vivo data corroborate our in vitro findings. This compound exhibits low clearance and a moderate volume of distribution, resulting in a favorable half-life. Its high oral bioavailability (85%) confirms the excellent permeability observed in the Caco-2 assay. Most importantly, a Kp of 1.5 indicates significant penetration across the blood-brain barrier, a critical hurdle for any CNS-acting agent.[3] This value is comparable to the established CNS drug Diazepam and vastly superior to the CNS-penetrant-poor Atenolol.
Experimental Workflow: Mouse Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Conclusion: A Promising CNS Candidate Profile
This comparative guide outlines the essential experimental pathway to benchmark the pharmacokinetic properties of a novel CNS candidate, this compound. The synthesized data, grounded in established scientific protocols, paint a compelling picture:
-
Excellent Absorption: High passive permeability and the absence of significant efflux lead to high predicted oral bioavailability.
-
Favorable Metabolic Profile: Good metabolic stability suggests a low first-pass effect and a reasonable in vivo half-life, potentially allowing for less frequent dosing.
-
Low DDI Risk: A clean CYP450 inhibition profile enhances the safety profile of the compound.
-
Effective CNS Penetration: The crucial ability to cross the blood-brain barrier, demonstrated by a high brain-to-plasma ratio, confirms its potential to engage CNS targets.
By systematically evaluating and comparing these ADME properties against well-characterized benchmarks, we establish a strong, data-driven rationale for advancing this compound into further preclinical development. This logical, evidence-based approach is the cornerstone of modern, efficient drug discovery.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. aragenbio.com [aragenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selvita.com [selvita.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. lnhlifesciences.org [lnhlifesciences.org]
- 14. enamine.net [enamine.net]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 17. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of 2-(3-Methoxyphenyl)azetidine Purity by HPLC and LC-MS
In the landscape of pharmaceutical development, the rigorous confirmation of purity for novel chemical entities and intermediates is a cornerstone of safety, efficacy, and regulatory compliance. For a molecule such as 2-(3-Methoxyphenyl)azetidine, a heterocyclic compound with potential applications in medicinal chemistry, establishing a robust analytical control strategy is paramount. This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus will be on the practical application and comparative strengths of these methods for the comprehensive purity assessment of this compound.
The choice of analytical methodology is driven by the need to not only quantify the main compound but also to detect, identify, and quantify any impurities.[1][2][3] These impurities can arise from the synthetic route, degradation, or storage and can have a significant impact on the final drug product's quality and safety.[2][4] Therefore, a multi-faceted analytical approach is often necessary to build a complete purity profile.
The Orthogonal Approach: A Pillar of Analytical Confidence
In modern pharmaceutical analysis, relying on a single analytical technique is often insufficient to declare a compound as "pure." Regulatory bodies and industry best practices advocate for the use of orthogonal methods—distinct analytical techniques that measure the same attribute based on different chemical or physical principles.[5][6] This approach significantly reduces the risk of co-eluting impurities going undetected and provides a more comprehensive and reliable assessment of a sample's purity.[5][7]
For this compound, employing HPLC with UV detection alongside LC-MS constitutes a robust orthogonal strategy. HPLC-UV provides high-precision quantification of the main peak and known impurities, while LC-MS offers unparalleled sensitivity and the ability to identify unknown impurities through mass-to-charge ratio determination.[1][2][3]
Caption: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is a cornerstone of pharmaceutical quality control due to its high resolution, robustness, and quantitative accuracy.[8][9][10] For the purity determination of a small molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.[8][11][12]
Principle of Separation in RP-HPLC
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[11][13] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[8] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with increasing hydrophobicity can be eluted from the column.[11]
Experimental Protocol: HPLC-UV Purity Determination
Objective: To quantify the purity of this compound and known related substances.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point for small molecule analysis.[14]
-
Mobile Phase A: 0.1% Formic acid in water. The acid helps to improve peak shape.[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or an appropriate wavelength determined by the UV spectrum of the analyte).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Standard workflow for HPLC-UV purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse
LC-MS combines the separation power of liquid chromatography with the highly sensitive and specific detection capabilities of mass spectrometry.[1][2] This technique is indispensable for impurity profiling, as it can provide molecular weight information for unknown peaks, which is a critical first step in their structural elucidation.[2][3][15] Electrospray ionization (ESI) is a common "soft" ionization technique used for small molecules, as it typically produces the protonated molecule [M+H]+ with minimal fragmentation.[16][17]
Principle of LC-MS
After separation by the LC system, the column effluent is directed into the mass spectrometer's ion source.[16] In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and enter the mass analyzer. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Impurity Profiling
Objective: To detect and identify potential impurities in the this compound sample.
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an ESI source.
Chromatographic Conditions:
-
The same or very similar LC conditions as the HPLC-UV method can often be used to allow for direct comparison of the chromatograms. However, volatile buffers (e.g., formic acid, ammonium acetate) must be used as non-volatile buffers (e.g., phosphate) are not compatible with MS.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI is typically suitable for azetidine-containing compounds.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is used to detect a broad range of potential impurities.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.
Data Analysis: The total ion chromatogram (TIC) is examined for peaks other than the main component. The mass spectrum of each impurity peak is then analyzed to determine its molecular weight.
Comparative Analysis: HPLC-UV vs. LC-MS
| Feature | HPLC-UV | LC-MS |
| Primary Function | Quantitative Purity | Impurity Identification & Profiling |
| Sensitivity | Good (ng range) | Excellent (pg-fg range)[16] |
| Specificity | Relies on chromatographic separation | High (based on m/z) |
| Information Provided | Retention time, UV absorbance | Retention time, m/z, structural fragments (MS/MS) |
| Cost & Complexity | Lower cost, relatively simple operation | Higher cost, more complex operation & data analysis |
| Method Validation | Well-established protocols (ICH Q2(R1))[18][19][20] | More complex validation, especially for quantitation |
| Quantitation | Highly accurate and precise | Can be quantitative but often requires specific standards |
Interpreting the Data: A Hypothetical Case Study
A batch of this compound (Expected MW = 177.23 g/mol ) was analyzed by both HPLC-UV and LC-MS.
HPLC-UV Results:
-
A major peak was observed at a retention time of 8.5 minutes with an area of 99.6%.
-
Two minor peaks were observed at 7.2 minutes (0.25%) and 9.1 minutes (0.15%).
LC-MS Results:
-
The TIC showed a major peak at 8.5 minutes with a corresponding mass spectrum showing a prominent ion at m/z 178.2 [M+H]+, confirming the identity of this compound.
-
The impurity peak at 7.2 minutes showed an ion at m/z 164.2. This could potentially correspond to the loss of a methyl group.
-
The impurity peak at 9.1 minutes showed an ion at m/z 192.2, possibly indicating an oxidation product (+16 Da).
Conclusion from the Case Study: The HPLC-UV method provides a high-purity value of 99.6%. However, the LC-MS data is crucial for providing initial identification of the impurities, guiding further investigation into the synthetic process or degradation pathways. This combined data provides a high degree of confidence in the overall purity assessment of the material.
Method Validation: Ensuring Trustworthy Results
For use in a regulated environment, both HPLC and LC-MS methods must be validated according to guidelines such as ICH Q2(R1).[18][19][20] Validation demonstrates that the analytical procedure is suitable for its intended purpose.[21][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.[21][23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[23]
-
Accuracy: The closeness of the test results to the true value.[22][23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[23][24]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Conclusion
The confirmation of purity for a pharmaceutical intermediate like this compound requires a rigorous and multi-faceted analytical approach. While HPLC-UV serves as the robust and reliable workhorse for quantitative purity determination, LC-MS provides the indispensable capability for the sensitive detection and identification of unknown impurities. The synergistic use of these two orthogonal techniques provides a comprehensive and trustworthy purity profile, which is essential for advancing a compound through the drug development pipeline. This guide has outlined the fundamental principles, experimental considerations, and comparative strengths of each technique, providing a solid foundation for researchers, scientists, and drug development professionals to establish a scientifically sound analytical control strategy.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biomedres.us [biomedres.us]
- 3. resolvemass.ca [resolvemass.ca]
- 4. usp.org [usp.org]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dsdpanalytics.com [dsdpanalytics.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. moravek.com [moravek.com]
- 11. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. ionsource.com [ionsource.com]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
- 21. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. uspbpep.com [uspbpep.com]
- 24. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(3-Methoxyphenyl)azetidine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed, safety-centric protocol for the proper disposal of 2-(3-Methoxyphenyl)azetidine, ensuring the protection of personnel and the environment. Our approach is grounded in established safety principles and regulatory compliance, providing not just a procedure, but a framework for responsible chemical stewardship.
Understanding the Hazard Profile: A Proactive Approach to Safety
Based on this analysis, this compound should be handled as a compound that is potentially:
-
Harmful if swallowed.
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
The azetidine ring, a four-membered nitrogen-containing heterocycle, can exhibit reactivity, and aromatic ethers can form peroxides over time, although the methoxy group is generally less prone to this than other ethers.[2][3] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and within a chemical fume hood.
Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Potential Hazard | Recommended PPE | Rationale |
| Skin Irritation | Nitrile gloves, Lab coat | Prevents direct contact with the skin. |
| Eye Irritation | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Respiratory Irritation | Use within a certified chemical fume hood | Minimizes inhalation of any potential vapors or aerosols. |
| Ingestion | Do not eat, drink, or smoke in the laboratory | Prevents accidental ingestion.[4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste.[6] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][7]
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Steps for Disposal
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Choose a waste container that is in good condition, free of contamination, and has a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name of this compound and any solvents used.[3] Your institution's Environmental Health and Safety (EHS) office will likely provide specific hazardous waste labels.
-
-
Waste Transfer:
-
All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in Table 1.
-
Carefully pour or transfer the waste into the designated container, avoiding splashes.
-
Securely cap the container immediately after the transfer. Waste containers should remain closed except when adding waste.[3][11]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.[12]
-
Ensure the storage area is away from heat, sparks, and open flames.[5] Secondary containment (placing the waste container inside a larger, chemically resistant tub) is a best practice to contain any potential leaks.[3]
-
-
Final Disposal:
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for a waste pickup.[3]
-
Do not accumulate large quantities of chemical waste in the laboratory.[3]
-
The EHS office will work with a licensed hazardous waste disposal company for the final treatment of the waste, which for this type of organic compound is typically high-temperature incineration.[8]
-
Regulatory Framework: Adherence to OSHA and EPA Standards
The procedures outlined in this guide are designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for safe handling and disposal of hazardous chemicals.[13][14][15]
-
The EPA, under the Resource Conservation and Recovery Act (RCRA) , regulates the management and disposal of hazardous waste from "cradle to grave."[14][16][17] Your institution's EHS department is responsible for ensuring compliance with these regulations.
Emergency Procedures: Preparedness for Spills
In the event of a small spill of this compound within a chemical fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS office immediately.
Caption: Small chemical spill response workflow.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. aksci.com [aksci.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. agro.basf.co.ke [agro.basf.co.ke]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. usbioclean.com [usbioclean.com]
- 9. fishersci.com [fishersci.com]
- 10. chemos.de [chemos.de]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. osha.gov [osha.gov]
- 14. nationalacademies.org [nationalacademies.org]
- 15. md.rcm.upr.edu [md.rcm.upr.edu]
- 16. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
